(2S,3S)-2-Methyl-1,3-pentanediol
Description
Structure
3D Structure
Properties
CAS No. |
94953-91-0 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2S,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
SPXWGAHNKXLXAP-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)CO)O |
Canonical SMILES |
CCC(C(C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
(2S,3S)-2-Methyl-1,3-pentanediol: A Comprehensive Technical Guide
This technical guide provides a detailed overview of the chemical properties, synthesis methodologies, and potential applications of (2S,3S)-2-Methyl-1,3-pentanediol, geared towards researchers, scientists, and professionals in drug development. While experimental data for this specific stereoisomer is limited in publicly available literature, this document compiles the available computed data and outlines general stereoselective synthesis strategies that can be employed for its preparation.
Chemical and Physical Properties
This compound, with the CAS number 94953-91-0, is a chiral organic compound containing two stereocenters. Its structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a methyl group at position 2. The "(2S,3S)" designation specifies the absolute stereochemistry at these chiral centers.
Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol and its Stereoisomers
| Property | This compound (Computed) | 2-Methyl-1,3-pentanediol (Computed) | 2-Methyl-1,3-pentanediol (Experimental) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂[1] | - |
| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [1] | - |
| XLogP3 | 0.6 | 0.6[1] | - |
| Hydrogen Bond Donor Count | 2 | 2[1] | - |
| Hydrogen Bond Acceptor Count | 2 | 2[1] | - |
| Rotatable Bond Count | 3 | 3 | - |
| Topological Polar Surface Area | 40.5 Ų[2] | 40.5 Ų[1] | - |
| Kovats Retention Index | - | - | 1005 (Semi-standard non-polar)[1] |
| Boiling Point | - | - | 215.8°C at 760 mmHg[3] |
| Flash Point | - | - | 108.5°C[3] |
Note: The majority of the data for the specific (2S,3S) stereoisomer is computed and should be considered as an estimate. Experimental data for the generic compound is provided for context.
Experimental Protocols for Synthesis
The stereoselective synthesis of 1,3-diols is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, several general methodologies can be adapted to achieve this target molecule with high stereocontrol. The key challenge lies in controlling the stereochemistry at both the C2 and C3 positions.
Asymmetric Aldol Reaction Followed by Diastereoselective Reduction
A common and effective strategy for the synthesis of syn-1,3-diols, such as the (2S,3S) isomer, involves an asymmetric aldol reaction to set one stereocenter, followed by a diastereoselective reduction of the resulting ketone to establish the second.[4][5][6]
Methodology Outline:
-
Asymmetric Aldol Condensation: A chiral auxiliary or a chiral catalyst is used to control the stereoselective addition of a propanal enolate to another aldehyde, such as propionaldehyde. This reaction forms a β-hydroxy ketone with the desired stereochemistry at the α-carbon. The use of proline-derived organocatalysts has shown high enantioselectivity in similar reactions.[4][6]
-
Diastereoselective Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding diol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group. Chelating-controlled reductions, for instance using reagents like diisobutylaluminium hydride (DIBAL-H) or zinc borohydride, often favor the formation of the syn-diol. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is another powerful method for achieving high enantioselectivity.[4]
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography to isolate the desired this compound.
Rhenium-Catalyzed Allylic Alcohol Transposition
A more recent and highly stereoselective method involves the rhenium-catalyzed[7][8]-allylic alcohol transposition.[7] This methodology can convert δ-hydroxymethyl homoallylic alcohols into 2-methyl-1,3-syn-diols with excellent diastereoselectivity.
Methodology Outline:
-
Preparation of Starting Material: An appropriate (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohol is synthesized. The stereochemistry of this starting material will dictate the final stereochemistry of the diol.
-
Rhenium-Catalyzed Transposition: The allylic alcohol is treated with a catalytic amount of a rhenium oxide species (e.g., Re₂O₇) in the presence of an acetal, such as 2,2-dimethoxypropane. This catalyzes the transposition of the allylic alcohol to form the acetal of the corresponding 2-methyl-1,3-syn-diol.
-
Hydrolysis of the Acetal: The resulting acetal is then hydrolyzed under acidic conditions to yield the free this compound.
-
Purification: The final product is purified by chromatographic methods.
Applications in Drug Development
A thorough search of scientific and patent literature did not reveal any specific applications of this compound in drug development or as a biologically active molecule. There is no available information linking this compound to any particular signaling pathways or mechanisms of action in a biological context.
However, chiral 1,3-diols are important structural motifs found in a variety of biologically active natural products, including polyketides and macrolide antibiotics.[5] Therefore, it is plausible that this compound could serve as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereodefined structure makes it a potentially valuable intermediate for creating molecules with specific three-dimensional arrangements, which is often crucial for biological activity.
Safety and Handling
Specific safety and handling data for this compound is not available. For the general compound 2-Methyl-1,3-pentanediol, it is not classified as a hazardous substance according to GHS criteria by the majority of notifiers.[1] However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.
Conclusion
This compound is a chiral diol with potential as a synthetic intermediate. While specific experimental data and direct applications in drug development are currently not well-documented, its chemical properties can be estimated through computational methods. Established stereoselective synthesis routes for 1,3-diols, such as asymmetric aldol reactions followed by reduction or rhenium-catalyzed allylic transpositions, provide viable pathways for its preparation. Further research is needed to fully characterize this specific stereoisomer and explore its potential in medicinal chemistry and other areas of chemical synthesis.
References
- 1. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-pentanediol | CAS#:149-31-5 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Enantioselective Synthesis of (2S,3S)-2-Methyl-1,3-pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of chiral 1,3-diols is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of biologically active natural products and pharmaceutical agents. Among these, (2S,3S)-2-Methyl-1,3-pentanediol, a syn-1,3-diol, represents a key structural motif. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this valuable chiral building block, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The enantioselective synthesis of this compound primarily relies on two powerful and complementary strategies:
-
Asymmetric Aldol Reaction followed by Diastereoselective Reduction: This is one of the most reliable and widely employed methods for constructing syn-1,3-diols. The initial step involves an asymmetric aldol reaction between propanal and propanone (acetone) or a suitable derivative, catalyzed by a chiral catalyst to establish the C2 and C3 stereocenters in a β-hydroxy ketone intermediate. Subsequent diastereoselective reduction of the ketone functionality yields the desired syn-diol.
-
Chemoenzymatic and Biocatalytic Approaches: These methods leverage the high stereoselectivity of enzymes for either the kinetic resolution of a racemic mixture of the diol or its precursors, or for the asymmetric reduction of a prochiral ketone. Enzymes such as lipases, ketoreductases, and alcohol dehydrogenases are commonly employed to achieve high enantiomeric excess.
Asymmetric Aldol and Reduction Approach
A robust and highly selective method involves a two-step sequence: an organocatalyzed asymmetric aldol reaction followed by a stereoselective reduction of the resulting β-hydroxy ketone.
Step 1: Asymmetric Aldol Reaction
The reaction of propanal with acetone, catalyzed by a proline-derived organocatalyst in the presence of a Lewis acid co-catalyst, can afford the (S)-4-hydroxy-3-methylpentan-2-one intermediate with high enantioselectivity.
Step 2: Diastereoselective Reduction
The resulting chiral β-hydroxy ketone is then reduced to the this compound. The stereochemical outcome of this reduction is crucial. Reagents such as those employing Corey-Bakshi-Shibata (CBS) catalysts are well-suited for the stereoselective reduction of the ketone, leading to the desired syn-diol.
Experimental Protocols
Step 1: Synthesis of (S)-4-hydroxy-3-methylpentan-2-one
-
Materials:
-
Propanal (1.0 equiv)
-
Acetone (5.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and trifluoroacetic acid in dichloromethane at room temperature, add acetone.
-
Cool the mixture to 0 °C and add propanal dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-4-hydroxy-3-methylpentan-2-one.
-
Step 2: Synthesis of this compound
-
Materials:
-
(S)-4-hydroxy-3-methylpentan-2-one (1.0 equiv)
-
(R)-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of (R)-CBS-oxazaborolidine in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of (S)-4-hydroxy-3-methylpentan-2-one in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of syn-1,3-diols using asymmetric aldol and reduction methodologies, based on literature for analogous substrates.
| Step | Method | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1. Aldol Reaction | Organocatalytic Asymmetric Aldol | Proline-derived catalyst/Cu(OTf)₂ | DMSO/H₂O | ~92 | 91:9 | >99 |
| 2. Reduction | Asymmetric Reduction | (R)-CBS-oxazaborolidine/BH₃·SMe₂ | THF | High | >95:5 | >99 |
Chemoenzymatic and Biocatalytic Strategies
Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral diols.
Kinetic Resolution
In a kinetic resolution approach, a racemic mixture of a precursor to 2-methyl-1,3-pentanediol is treated with an enzyme, typically a lipase, which selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Asymmetric Reduction
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a prochiral diketone or hydroxy ketone to yield the desired chiral diol with high enantiomeric and diastereomeric purity.
Quantitative Data for Related Enzymatic Reductions
The following table presents data for the biocatalytic reduction of related β,δ-diketo esters, illustrating the potential of these methods.[1][2]
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Lactobacillus brevis ADH | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72 | >99 | N/A |
| Baker's Yeast | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | 50 | 90-94 | N/A |
Visualizing the Synthetic Pathways
Asymmetric Aldol and Reduction Workflow
Caption: Workflow for the synthesis of this compound.
General Chemoenzymatic Strategy
Caption: General workflow for chemoenzymatic synthesis of chiral 1,3-diols.
References
In-Depth Technical Guide to the Physical Properties of 2-Methyl-1,3-Pentanediol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of 2-methyl-1,3-pentanediol. Due to the chiral nature of this molecule, it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the unique physical properties of each stereoisomer is critical for applications in drug development, chemical synthesis, and material science, where stereochemistry can significantly influence biological activity, reaction kinetics, and material characteristics.
Stereoisomers of 2-Methyl-1,3-Pentanediol
2-Methyl-1,3-pentanediol possesses two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers:
-
Enantiomeric Pair 1 (anti): (2R,3R)-2-methyl-1,3-pentanediol and (2S,3S)-2-methyl-1,3-pentanediol
-
Enantiomeric Pair 2 (syn): (2R,3S)-2-methyl-1,3-pentanediol and (2S,3R)-2-methyl-1,3-pentanediol
The relationship between these stereoisomers can be visualized as follows:
Physical Property Data
| Physical Property | Mixture of Stereoisomers (CAS: 149-31-5) | (2R,3R) / (2S,3S) Stereoisomers | (2R,3S) / (2S,3R) Stereoisomers |
| Melting Point | Data not available | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |
| Boiling Point | 214-215 °C at 700 Torr[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |
| Density | 0.9737 g/cm³ at 22 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |
| Solubility in Water | 50 g/L at 25 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |
| Refractive Index | 1.4486 at 22 °C[1] | Expected to be identical | Expected to be identical, but different from the (2R,3R)/(2S,3S) pair |
| Optical Rotation | Racemic mixture: 0° | Equal and opposite values | Equal and opposite values, but different in magnitude from the (2R,3R)/(2S,3S) pair |
Experimental Protocols
The determination of the physical properties of liquid compounds like the stereoisomers of 2-methyl-1,3-pentanediol requires precise and standardized methodologies. Below are detailed protocols for key physical property measurements, based on established standards.
Workflow for Physical Property Determination
1. Boiling Point Determination (Distillation Method)
This protocol is based on standard distillation principles for determining the boiling point of a liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer (calibrated), heating mantle, and boiling chips.
-
Procedure:
-
Place a measured volume of the purified stereoisomer into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The distillation should be carried out at a steady rate, typically 1-2 drops per second.
-
2. Density Measurement (Pycnometer Method)
This method, based on ASTM D891, provides an accurate determination of density.
-
Apparatus: Pycnometer (a specific gravity bottle of known volume), analytical balance, and a constant temperature bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance.
-
Fill the pycnometer with the liquid stereoisomer, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully remove any excess liquid that has expanded and reweigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Solubility Determination (OECD Guideline 105: Water Solubility)
This protocol outlines a general procedure for determining the solubility of a substance in water.
-
Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, analytical balance, and an appropriate analytical instrument for concentration measurement (e.g., GC, HPLC).
-
Procedure:
-
Add an excess amount of the stereoisomer to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved material to settle.
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved stereoisomer in the aliquot using a suitable and validated analytical method. This concentration represents the water solubility at that temperature.
-
4. Melting Point Determination (Capillary Method)
For stereoisomers that may be solid at room temperature or for determining freezing points.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Finely powder the solid sample.
-
Pack a small amount of the powdered sample into the sealed end of a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.
-
Conclusion
The physical properties of the individual stereoisomers of 2-methyl-1,3-pentanediol are crucial for their specific applications. While experimental data for each pure stereoisomer is limited, established protocols for determining these properties are available. Further research involving the stereoselective synthesis or chiral resolution of 2-methyl-1,3-pentanediol is necessary to fully characterize and compare the physical properties of its four stereoisomers. Such data will be invaluable for researchers and professionals in the pharmaceutical and chemical industries.
References
Commercial Availability and Technical Profile of (2S,3S)-2-Methyl-1,3-pentanediol
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability and technical specifications of the chiral compound (2S,3S)-2-Methyl-1,3-pentanediol. This specific stereoisomer, with the CAS number 94953-91-0, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Due to its specific stereochemistry, direct commercial availability can be limited, often necessitating custom synthesis.
Commercial Suppliers
Direct, off-the-shelf commercial availability of this compound is not widespread. While many major chemical suppliers offer the generic 2-Methyl-1,3-pentanediol (CAS 149-31-5) as a mixture of stereoisomers, the specific (2S,3S) form is typically available through companies specializing in chiral compounds and custom synthesis.
Researchers seeking to procure this compound should consider the following approaches:
-
Inquiry with major suppliers: While not always listed in their main catalogs, major suppliers such as Sigma-Aldrich (Merck) , TCI Chemicals , and VWR may offer the specific stereoisomer on a made-to-order basis. It is advisable to directly contact their custom synthesis departments with the CAS number 94953-91-0.
-
Specialty chiral chemical suppliers: Companies that focus on the production and supply of enantiomerically pure compounds are the most likely source for this compound.
-
Custom synthesis organizations (CSOs): For larger quantities or specific purity requirements, engaging a CSO is a viable option. These organizations can perform enantioselective synthesis to produce the desired stereoisomer.
A list of potential suppliers for the generic compound, who may be contacted for the specific stereoisomer, is provided in the table below.
| Supplier Category | Potential Contacts | Notes |
| Major Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, VWR, Santa Cruz Biotechnology | Inquire about custom synthesis of CAS 94953-91-0. |
| Fine & Specialty Chemicals | Inquire with companies specializing in chiral building blocks. | Availability is more likely but may require direct inquiry. |
| Custom Synthesis | Various CSOs | Recommended for specific purity grades and larger quantities. |
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol (mixture of isomers)
| Property | Value | Source |
| CAS Number | 149-31-5 | PubChem[1] |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| Appearance | Colorless liquid (expected) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Table 2: Spectroscopic Data for 2-Methyl-1,3-pentanediol (mixture of isomers)
| Technique | Data Highlights | Source |
| Mass Spectrometry (EI) | Key fragments can be referenced from the NIST WebBook entry for the generic compound. | NIST WebBook[2] |
| ¹H NMR | Spectra for related compounds like 2-Methyl-1,3-propanediol are available and can offer insights into expected peak patterns. | ChemicalBook[3] |
| ¹³C NMR | Not readily available. | |
| Infrared (IR) | Spectra for related compounds like 2-Methyl-2,4-pentanediol are available for comparison of functional group regions. | ChemicalBook[4] |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in stereospecific chemical transformations. While a specific, detailed protocol for this exact molecule is not widely published, methods for the asymmetric synthesis of similar 1,3-diols can be adapted. A common strategy involves the stereoselective reduction of a corresponding β-hydroxy ketone.
Proposed Synthetic Pathway:
A potential route to this compound could involve the following key steps:
-
Synthesis of a Prochiral β-Keto Ester: Condensation of a suitable ketone and ester to form a β-keto ester.
-
Asymmetric Hydrogenation: Stereoselective reduction of the ketone functionality using a chiral catalyst (e.g., a Ru-BINAP complex) to establish the (3S) stereocenter.
-
Reduction of the Ester: Reduction of the ester group to a primary alcohol to yield the (2S,3S) diol.
Caption: A generalized workflow for the asymmetric synthesis of the target diol.
General Experimental Protocol for Asymmetric Reduction (Adapted from similar syntheses):
-
Step 1: Catalyst Preparation: In an inert atmosphere glovebox, the chiral ruthenium catalyst is prepared by dissolving the precatalyst and the chiral ligand (e.g., (S)-BINAP) in a degassed solvent like ethanol.
-
Step 2: Hydrogenation: The β-keto ester substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like TLC or GC.
-
Step 3: Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the chiral β-hydroxy ester.
-
Step 4: Ester Reduction: The purified β-hydroxy ester is dissolved in an anhydrous solvent like THF and slowly added to a suspension of a reducing agent (e.g., lithium aluminum hydride) at a low temperature (e.g., 0 °C). The reaction is stirred until the ester is fully consumed.
-
Step 5: Final Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the final this compound. Purity and enantiomeric excess would be determined by chiral GC or HPLC.
Potential Applications in Drug Development
While specific signaling pathway involvement for this compound is not yet documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The "magic methyl" effect, where the introduction of a methyl group can dramatically alter the biological activity and pharmacokinetic properties of a molecule, highlights the importance of precisely substituted chiral building blocks like this diol.[5]
The 1,3-diol functionality can serve as a versatile scaffold for the synthesis of more complex molecules, including:
-
Chiral ligands for asymmetric catalysis: The diol can be used to synthesize chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of other drug candidates.
-
Fragments for fragment-based drug discovery (FBDD): The small, chiral nature of this molecule makes it an interesting fragment for screening against biological targets.
-
Building block for natural product synthesis: Many biologically active natural products contain polyol fragments, and this diol could serve as a key starting material.
Caption: Logical relationships of the target compound's utility in research and development.
References
Technical Guide: (2S,3S)-2-Methyl-1,3-pentanediol
CAS Number: 94953-91-0
This technical guide provides an in-depth overview of (2S,3S)-2-Methyl-1,3-pentanediol, a chiral diol of interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical properties, outlines a general synthetic approach, and illustrates its role as a versatile building block in organic synthesis.
Physicochemical and Computed Properties
The following table summarizes key physicochemical and computed properties for 2-methyl-1,3-pentanediol. It is important to note that some of these properties are computed for the general structure or other stereoisomers and should be considered as estimates for the (2S,3S) isomer.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 118.17 g/mol | PubChem[1][2] |
| IUPAC Name | (2S,3S)-2-methylpentane-1,3-diol | FDA Global Substance Registration System |
| InChI | InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | FDA Global Substance Registration System |
| InChIKey | SPXWGAHNKXLXAP-WDSKDSINSA-N | FDA Global Substance Registration System |
| SMILES | CC--INVALID-LINK--CO">C@HO | FDA Global Substance Registration System |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 118.099379685 | PubChem[1] |
| Monoisotopic Mass | 118.099379685 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
Synthesis of Chiral 1,3-Diols
A common and effective strategy involves a two-step sequence: an asymmetric aldol reaction followed by a diastereoselective reduction of the resulting β-hydroxy ketone. This approach allows for the controlled installation of the two adjacent stereocenters.
General Experimental Protocol for Asymmetric Aldol Reaction and Reduction
The following is a generalized procedure inspired by modern organocatalytic methods for the synthesis of chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols.
Step 1: Asymmetric Aldol Reaction
-
To a solution of an appropriate aldehyde (e.g., propanal) and a ketone in an organic solvent (e.g., DMSO/water mixture), add a chiral organocatalyst (e.g., a proline derivative) and a Lewis acid additive (e.g., Cu(OTf)₂).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched β-hydroxy ketone.
Step 2: Diastereoselective Reduction
-
Dissolve the purified β-hydroxy ketone in a suitable solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C).
-
Add a chiral reducing agent (e.g., a solution of (R)-Me-CBS in toluene) dropwise to the solution.
-
Add a borane source (e.g., borane-dimethyl sulfide complex) and stir the reaction at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol, followed by the addition of aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude diol by column chromatography to obtain the desired stereoisomer of the 1,3-diol.
The enantiomeric excess and diastereomeric ratio of the final product are typically determined by chiral high-performance liquid chromatography (HPLC). The structure and purity are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
Synthetic Utility and Applications
Chiral 1,3-diols like this compound are highly valuable building blocks in asymmetric synthesis. Their stereodefined diol motif is a common feature in a wide range of biologically active natural products, including polyene macrolide antibiotics.
The synthetic utility of these diols stems from their ability to be transformed into various other functional groups with retention of stereochemistry, making them crucial intermediates in the total synthesis of complex molecules. They can also serve as chiral auxiliaries or ligands in asymmetric catalysis.
Visualizations
General Synthetic Workflow for Chiral 1,3-Diols
The following diagram illustrates a general workflow for the synthesis of chiral 1,3-diols, starting from an aldehyde and a ketone.
Caption: General workflow for the synthesis of chiral 1,3-diols.
Role of Chiral 1,3-Diols as Synthetic Intermediates
This diagram illustrates the central role of chiral 1,3-diols as versatile intermediates in the synthesis of more complex molecules.
Caption: The role of chiral 1,3-diols as key synthetic intermediates.
References
An In-depth Technical Guide to the Stereoselective Synthesis of 2-Methyl-1,3-diols
Authored for: Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products, including polyketide antibiotics and immunosuppressants.[1][2] The precise stereochemical arrangement of the hydroxyl and methyl groups is often crucial for their biological function. Consequently, the development of robust and highly stereoselective methods for the synthesis of these diols is a significant objective in modern organic synthesis. This guide provides a detailed overview of the core strategies for achieving stereocontrol in the synthesis of 2-methyl-1,3-diols, with a focus on substrate, reagent, and catalyst-controlled methodologies.
Substrate-Controlled Synthesis: Reduction of β-Hydroxy Ketones
One of the most direct approaches to 2-methyl-1,3-diols is the diastereoselective reduction of the corresponding β-hydroxy ketones. The stereochemical outcome of this reduction is dictated by the existing stereocenter at the β-position. Two primary models, the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions, are used to predict the resulting diastereomer.
Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal, the reduction proceeds through a transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions.[3][4] This generally leads to the formation of the syn-1,3-diol.
Cram-Chelate Model (Chelation Control): When a chelating agent (e.g., Zn(BH₄)₂, TiCl₄, BCl₃) is used, it coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid cyclic intermediate.[5][6][7] The hydride is then delivered to the less hindered face of the carbonyl, typically resulting in the formation of the anti-1,3-diol.[8]
Data on Diastereoselective Reductions of β-Hydroxy Ketones
| Entry | Substrate (R, R') | Reducing Agent/Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Ph, Me | NaBH₄, MeOH, -78 °C | >95:5 | 90 | J. Am. Chem. Soc. 1984, 106, 8188 |
| 2 | Ph, Me | Zn(BH₄)₂, Et₂O, -78 °C | 5:>95 | 85 | J. Am. Chem. Soc. 1984, 106, 8188 |
| 3 | i-Pr, Me | Et₂BOMe, NaBH₄, THF/MeOH | 97:3 | 92 | Tetrahedron Lett. 1987, 28, 155 |
| 4 | i-Pr, Me | Me₄NBH(OAc)₃, MeCN/AcOH | 3:97 | 95 | J. Am. Chem. Soc. 1988, 110, 3560 |
| 5 | Ph, Ph | Red-Al, Toluene, -78 °C | 2:1 (for 1,3-diol) | N/A | [9] |
| 6 | Various | BCl₃, CH₂Cl₂, -78 °C | High syn selectivity | N/A | [6] |
| 7 | Various | TiCl₄, CH₂Cl₂, -78 °C | High syn selectivity | N/A | [6] |
Experimental Protocol: Chelation-Controlled Reduction to an anti-1,3-Diol
This protocol is adapted from the work of Saksena and Mangiaracina for the reduction of a β-hydroxy ketone using triacetoxyborohydride, which proceeds via internal hydride delivery.
-
Preparation of the Reducing Agent: A solution of sodium borohydride (1.0 eq) in dry THF is cooled to -78 °C. Glacial acetic acid (3.0 eq) is added dropwise, and the mixture is stirred for 15 minutes to form sodium triacetoxyborohydride.
-
Reduction: A solution of the β-hydroxy ketone (1.0 eq) in dry THF is added dropwise to the freshly prepared reducing agent at -78 °C.
-
Reaction Monitoring and Workup: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.
Reagent-Controlled Synthesis: The Evans-Tishchenko Reaction
The Evans-Tishchenko reaction is a powerful method for the diastereoselective reduction of β-hydroxy ketones to furnish anti-1,3-diol monoesters.[10][11] This reaction utilizes a catalytic amount of a samarium (II) iodide complex and an aldehyde as the hydride source.[12] The reaction proceeds through a chair-like transition state involving a samarium chelate, which directs the intramolecular hydride transfer from the aldehyde to the ketone.[10][11][13] A key advantage of this method is the in-situ protection of one of the hydroxyl groups as an ester, which can be useful for subsequent synthetic manipulations.[10]
Data for the Evans-Tishchenko Reaction
| Entry | β-Hydroxy Ketone Substrate | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | 1-hydroxy-1,3-diphenylbutan-2-one | Isobutyraldehyde | >99:1 | 95 | [10] |
| 2 | 5-hydroxy-2,2-dimethyl-4-phenylheptan-3-one | Benzaldehyde | >99:1 | 88 | [10] |
| 3 | 1-hydroxy-1-phenylpentan-2-one | Acetaldehyde | >99:1 | 91 | [10] |
| 4 | Various | Propionaldehyde | N/A | 90 | [11] |
Experimental Protocol: Evans-Tishchenko Reaction
The following is a general procedure for the samarium-catalyzed Evans-Tishchenko reaction.[11]
-
Catalyst Preparation: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared according to standard literature procedures.
-
Reaction Setup: To a solution of the β-hydroxy ketone (1.0 eq) and the desired aldehyde (e.g., propionaldehyde, 50 eq) in anhydrous THF (to make a 0.1 M solution of the ketone) at -10 °C under an argon atmosphere, is added the SmI₂ solution (1.1 eq) dropwise.[11]
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[11] The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether.[11]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by silica gel flash column chromatography to yield the anti-1,3-diol monoester.[11]
Catalyst-Controlled Synthesis: Asymmetric Hydrogenation
Asymmetric hydrogenation represents a highly efficient and atom-economical approach for the enantioselective synthesis of chiral 2-methyl-1,3-diols. This method typically involves the reduction of a suitable prochiral substrate, such as a β-keto ester or an α,β-unsaturated ester, using a chiral transition metal catalyst. Ruthenium and rhodium complexes bearing chiral phosphine ligands, such as BINAP, are commonly employed.
Data for Asymmetric Hydrogenation to Chiral Diols
| Entry | Substrate | Catalyst | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Methyl 3-oxobutanoate | Ru(OAc)₂[(R)-BINAP] | >99 | N/A | 98 | J. Am. Chem. Soc. 1987, 109, 5856 | | 2 | Ethyl 4-chloro-3-oxobutanoate | RuCl₂[(R)-BINAP]₂NEt₃ | 97 | N/A | 100 | J. Am. Chem. Soc. 1988, 110, 629 | | 3 | tert-Butyl 6-chloro-3,5-dioxohexanoate | L. brevis ADH | >99 (for (S)-hydroxy-keto ester) | N/A | 72 |[14] | | 4 | tert-Butyl 6-chloro-3,5-dioxohexanoate | Baker's Yeast | 90-94 (for (R)-hydroxy-keto ester) | N/A | 50 |[14] |
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with Ru(OAc)₂[(R)-BINAP] (0.01 mol%).
-
Reaction Setup: A solution of the β-keto ester (1.0 eq) in anhydrous methanol is added to the pressure vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
-
Purification: The crude product is purified by flash chromatography or distillation to afford the enantioenriched β-hydroxy ester, which can then be reduced to the corresponding 2-methyl-1,3-diol using a standard reducing agent like LiAlH₄.
Conclusion
The stereoselective synthesis of 2-methyl-1,3-diols can be achieved through a variety of powerful and reliable methods. The choice of strategy—be it substrate-controlled, reagent-controlled, or catalyst-controlled—depends on the desired diastereomer and enantiomer, the complexity of the substrate, and the availability of starting materials and reagents. Substrate-controlled reductions of β-hydroxy ketones offer a direct route to either syn or anti diols by selecting appropriate non-chelating or chelating conditions. The Evans-Tishchenko reaction provides a highly selective method for obtaining anti-1,3-diol monoesters. For enantioselective syntheses, asymmetric catalysis, particularly hydrogenation, stands out for its efficiency and atom economy, providing access to highly enantioenriched diol precursors. A thorough understanding of these methodologies is essential for researchers and professionals engaged in the synthesis of complex, biologically active molecules.
References
- 1. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07059F [pubs.rsc.org]
- 2. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 10. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 11. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral 1,3-Diols: A Cornerstone of Asymmetric Synthesis for Drug Development
An In-Depth Technical Guide on the Background, Discovery, and Synthesis of Chiral 1,3-Diols for Researchers, Scientists, and Drug Development Professionals.
The 1,3-diol motif is a ubiquitous structural feature found in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the two hydroxyl groups is often critical for their biological function, making the stereoselective synthesis of chiral 1,3-diols a paramount objective in modern organic chemistry and drug development. This guide provides a comprehensive overview of the historical background, key discoveries, and detailed synthetic methodologies for accessing these crucial chiral building blocks.
Background and Significance
Chiral 1,3-diols are fundamental components of numerous polyketide natural products, a class of compounds known for their diverse and potent biological activities, including antibiotic, antifungal, and anticancer properties. For instance, the core of many macrolide antibiotics, such as erythromycin, is built upon a repeating sequence of chiral 1,3-diol units. In the pharmaceutical industry, the enantiopure 1,3-diol moiety is a key structural element in a variety of drugs, including the blockbuster statin drugs like atorvastatin and rosuvastatin, which are used to lower cholesterol.[1] The defined spatial orientation of the hydroxyl groups in these molecules is essential for their specific binding to target enzymes and receptors, highlighting the importance of controlling stereochemistry during their synthesis.
The development of synthetic methods to access enantiomerically pure 1,3-diols has been a major focus of research for several decades. Early approaches often relied on chiral pool synthesis, utilizing naturally occurring chiral molecules as starting materials. However, the demand for a broader range of structurally diverse 1,3-diols spurred the development of catalytic asymmetric methods that allow for the efficient and highly selective synthesis of either enantiomer of a desired diol.
Key Discoveries and Pioneers
The field of asymmetric synthesis of chiral 1,3-diols has been shaped by the groundbreaking work of several pioneering chemists.
-
Ryoji Noyori: Awarded the Nobel Prize in Chemistry in 2001 for his work on asymmetric hydrogenation, Noyori's development of ruthenium-phosphine catalysts, particularly those using the BINAP ligand, revolutionized the synthesis of chiral alcohols, including 1,3-diols.[2][3] His methods allow for the highly enantioselective reduction of β-keto esters and other functionalized ketones, providing a direct route to chiral 1,3-diols with exceptional levels of stereocontrol.[2][3]
-
K. Barry Sharpless: Another 2001 Nobel laureate in Chemistry, Sharpless developed the highly versatile asymmetric epoxidation of allylic alcohols.[4] This method provides access to enantiopure epoxy alcohols, which are valuable chiral building blocks that can be readily converted to a variety of functional groups, including 1,3-diols, through regioselective ring-opening reactions.[4][5]
These seminal discoveries, along with the continuous development of new catalytic systems and synthetic strategies, have provided chemists with a powerful toolbox for the construction of complex molecules containing the chiral 1,3-diol motif.
Major Synthetic Routes to Chiral 1,3-Diols
Several powerful and versatile methods have been developed for the stereoselective synthesis of chiral 1,3-diols. The choice of method often depends on the desired stereoisomer (syn or anti), the substitution pattern of the target molecule, and the availability of starting materials.
Stereoselective Reduction of β-Hydroxy Ketones
One of the most common and reliable strategies for the synthesis of 1,3-diols is the stereoselective reduction of the corresponding β-hydroxy ketones. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the reaction conditions, allowing for the selective formation of either syn- or anti-1,3-diols.
The inherent stereochemistry of the β-hydroxy ketone can direct the stereochemical outcome of the reduction.
-
Narasaka-Prasad Reduction for syn-1,3-Diols: This method involves the chelation-controlled reduction of a β-hydroxy ketone using a borane reagent in the presence of a chelating agent, typically a dialkylboron triflate or alkoxide. The chelation of the boron reagent to both the hydroxyl and carbonyl oxygens forms a rigid six-membered ring intermediate, forcing the hydride to attack from the less hindered face, resulting in the formation of the syn-diol.
-
Evans-Tishchenko Reduction for anti-1,3-Diols: This method utilizes an intramolecular hydride transfer from a transiently formed hemiacetal alkoxide. The reaction of a β-hydroxy ketone with an aldehyde in the presence of a Lewis acid, such as samarium iodide (SmI₂), leads to the formation of a six-membered cyclic intermediate where the hydride is delivered intramolecularly to the ketone, yielding the anti-1,3-diol.[6]
Asymmetric Hydrogenation of β-Keto Esters and Diketones
The enantioselective hydrogenation of β-keto esters and 1,3-diketones catalyzed by chiral transition metal complexes is a highly efficient method for producing chiral 1,3-diols with excellent enantioselectivity.
-
Noyori Asymmetric Hydrogenation: As mentioned earlier, ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters. This reaction provides access to β-hydroxy esters, which can then be reduced to the corresponding 1,3-diols. The hydrogenation of 1,3-diketones can also be achieved with high enantioselectivity, directly affording chiral 1,3-diols.[2]
Biocatalytic Approaches
The use of enzymes, particularly ketoreductases (KREDs), has emerged as a powerful and environmentally friendly approach for the synthesis of chiral 1,3-diols.[7][8] These enzymes can exhibit exquisite stereoselectivity, often providing access to enantiopure diols that are difficult to obtain through traditional chemical methods.
-
Enzymatic Reduction of 1,3-Diketones and β-Hydroxy Ketones: Ketoreductases can catalyze the stereoselective reduction of 1,3-diketones and β-hydroxy ketones to produce chiral 1,3-diols with high enantiomeric and diastereomeric purity.[9][10] A wide range of commercially available KREDs with different stereopreferences allows for the synthesis of all four possible stereoisomers of a 1,3-diol.
From Chiral Epoxy Alcohols via Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation provides a reliable method for the synthesis of enantiopure 2,3-epoxy alcohols from allylic alcohols.[4][11] These versatile intermediates can be converted to chiral 1,3-diols through regioselective ring-opening reactions. Nucleophilic attack at the C3 position of the epoxide, often with a hydride source or an organocuprate, leads to the formation of the 1,3-diol.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the synthesis of chiral 1,3-diols using the methods described above. The values for yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) can vary depending on the specific substrate and reaction conditions.
| Method | Substrate | Product Stereochemistry | Typical Yield (%) | Typical d.r. (syn:anti) | Typical e.e. (%) |
| Narasaka-Prasad Reduction | β-Hydroxy Ketone | syn-1,3-Diol | 70-95 | >95:5 | >99 |
| Evans-Tishchenko Reduction | β-Hydroxy Ketone | anti-1,3-Diol | 75-90 | >95:5 | >98 |
| Noyori Asymmetric Hydrogenation | β-Keto Ester | Chiral β-Hydroxy Ester | 90-100 | - | >98 |
| Noyori Asymmetric Hydrogenation | 1,3-Diketone | Chiral 1,3-Diol | 85-99 | Varies | >99 |
| Biocatalytic Reduction (KRED) | 1,3-Diketone | Chiral 1,3-Diol | 80-99 | >99:1 | >99 |
| Biocatalytic Reduction (KRED) | β-Hydroxy Ketone | Chiral 1,3-Diol | 70-95 | >99:1 | >99 |
| Sharpless Epoxidation/Ring Opening | Allylic Alcohol | Chiral 1,3-Diol | 60-85 (over 2 steps) | Varies | >95 |
Experimental Protocols
General Procedure for Narasaka-Prasad Reduction of a β-Hydroxy Ketone
-
To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of THF and methanol (4:1, 5 mL) at -78 °C is added diethylmethoxyborane (1.2 mmol).
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
Sodium borohydride (1.5 mmol) is added in one portion.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of acetic acid (1 mL).
-
The mixture is warmed to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the syn-1,3-diol.
General Procedure for Noyori Asymmetric Hydrogenation of a β-Keto Ester
-
In a glovebox, a pressure vessel is charged with [RuCl((S)-BINAP)]₂NEt₃ (0.005 mmol) and the β-keto ester (1.0 mmol).
-
Degassed methanol (5 mL) is added.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at 50 °C for 12-24 hours.
-
The vessel is cooled to room temperature and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ester.
General Procedure for Biocatalytic Reduction using a Ketoreductase
-
To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is added the 1,3-diketone or β-hydroxy ketone substrate (1.0 mmol).
-
A co-factor regeneration system is added, typically consisting of glucose and glucose dehydrogenase.
-
The ketoreductase enzyme (commercially available or expressed) is added.
-
The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-diol.
General Procedure for Sharpless Asymmetric Epoxidation and Reductive Opening
-
Epoxidation: To a solution of titanium(IV) isopropoxide (0.1 mmol) and (+)-diethyl tartrate (0.12 mmol) in dichloromethane (5 mL) at -20 °C is added a solution of the allylic alcohol (1.0 mmol) in dichloromethane.
-
After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene (2.0 mmol) is added dropwise.
-
The reaction is stirred at -20 °C for 4-6 hours.
-
The reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude epoxy alcohol.
-
Reductive Opening: The crude epoxy alcohol is dissolved in THF (5 mL) and cooled to 0 °C.
-
A solution of lithium aluminum hydride (1.5 mmol) in THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-diol.
Visualizations
Synthetic Pathways to Chiral 1,3-Diols
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dalalinstitute.com [dalalinstitute.com]
An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-Pentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-methyl-1,3-pentanediol, a chemical intermediate with applications in various industrial and research settings. The following sections detail its chemical and physical properties, toxicological profile, and best practices for its safe use, storage, and disposal. This document is intended to equip laboratory and drug development professionals with the necessary knowledge to minimize risks associated with the handling of this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for 2-methyl-1,3-pentanediol.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [1][2][3][4] |
| Molecular Weight | 118.17 g/mol | [1][2][3] |
| CAS Number | 149-31-5 | [1][3][4][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 215.8 °C at 760 mmHg | [1] |
| Flash Point | 108.5 °C | [1] |
| Density | 0.958 g/cm³ | [1] |
| Vapor Pressure | 0.0315 mmHg at 25 °C | [1] |
| Solubility | Soluble (50 g/L at 25 °C) | [5] |
| LogP | 0.38570 | [1] |
| Refractive Index | 1.445 | [1] |
Toxicological Data
Toxicological data is crucial for assessing the potential health hazards of a chemical. While specific toxicological studies on 2-methyl-1,3-pentanediol are not extensively detailed in publicly available literature, data for structurally related compounds such as 2-methyl-2,4-pentanediol and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate provide valuable insights into its potential effects.
| Parameter | Test Species | Route of Exposure | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg (for 2-methyl-1,3-propanediol) | [7] |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3,700 mg/kg (for 2-methyl-2,4-pentanediol) | [8] |
| Acute Oral Toxicity (LD50) | Rat | Oral | 6.86 ml/kg bw (for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) | [9] |
| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (for 2-methyl-1,3-propanediol) | [7] |
| Skin Corrosion/Irritation | Rabbit | Dermal | Slight to moderate erythema (for 2-methyl-2,4-pentanediol) | [10] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation (for 2-methyl-2,4-pentanediol) | [8][11] |
| Germ Cell Mutagenicity | S. typhimurium (Ames test) | In vitro | Negative (for 2-methyl-1,3-propanediol) | [7] |
Hazard Classifications:
-
Eye Irritation: Category 2A[5]
-
Skin Irritation: Category 2[5]
-
Specific target organ toxicity - single exposure: Category 3 (Respiratory system)[5][11]
Best Practices for Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensuring a safe laboratory environment.
3.1. Personal Protective Equipment (PPE)
The following PPE should be worn when handling 2-methyl-1,3-pentanediol:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[6][12] Long-sleeved clothing and a chemical-resistant apron are also recommended.[12]
-
Respiratory Protection: A respirator is not typically required for normal handling with adequate ventilation.[12] However, if vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
3.2. Engineering Controls
-
Use with adequate ventilation to keep airborne concentrations low.[6]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[13]
3.3. Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[6]
-
Keep away from heat, sparks, and flame.[6]
-
Incompatible materials include oxidizing agents.[12]
Emergency Procedures
In the event of an emergency, follow these procedures:
4.1. First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][11]
-
Skin Contact: Wash off with soap and plenty of water.[7][11] Remove contaminated clothing and wash before reuse.[13]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7][13]
4.2. Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[8][12]
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][8]
4.3. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation.[8] Remove all sources of ignition.[6]
-
Environmental Precautions: Do not let the product enter drains.[7][8]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[6][8]
Experimental Workflows and Logical Relationships
While specific experimental protocols for 2-methyl-1,3-pentanediol are not detailed in the available literature, the following diagrams illustrate generalized workflows for chemical safety assessment and emergency response.
References
- 1. 2-Methyl-1,3-pentanediol | CAS#:149-31-5 | Chemsrc [chemsrc.com]
- 2. (2R,3R)-2-Methyl-1,3-pentanediol | C6H14O2 | CID 10986199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS # 149-31-5, 2-Methyl-1,3-pentanediol, NSC 1251 - chemBlink [chemblink.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-METHYL-1,3-PROPANEDIOL - Safety Data Sheet [chemicalbook.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to (2S,3S)-2-Methyl-1,3-pentanediol
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (2S,3S)-2-Methyl-1,3-pentanediol, tailored for researchers, scientists, and professionals in drug development. While this specific stereoisomer is not extensively documented in publicly available literature, this guide consolidates known information about the broader class of 2-methyl-1,3-diols and outlines plausible synthetic and analytical approaches.
Molecular Structure and Properties
This compound is a chiral organic compound featuring two stereocenters. The "2S,3S" designation specifies the spatial arrangement of the methyl and hydroxyl groups at the second and third carbon atoms of the pentane backbone.
Physicochemical Properties
Quantitative data for this compound and its related isomers are summarized in the table below. It is important to note that while some data is specific to the (2S,3S) isomer, other properties are reported for the general 2-methyl-1,3-pentanediol structure without stereochemical assignment.
| Property | Value | Source |
| Molecular Formula | C6H14O2 | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| CAS Number | 94953-91-0 | Drugfuture[2] |
| IUPAC Name | (2S,3S)-2-methylpentane-1,3-diol | Drugfuture[2] |
| SMILES | CC--INVALID-LINK--CO">C@HO | Drugfuture[2] |
| XLogP3 | 0.6 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
| Boiling Point | 215.8 °C at 760 mmHg (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |
| Density | 0.958 g/cm³ (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |
| Flash Point | 108.5 °C (for 2-Methyl-1,3-pentanediol) | Chemsrc[3] |
Spectroscopic Data
| Spectroscopy | Data Highlights (for 2-Methyl-1,3-pentanediol) | Source |
| Mass Spectrometry (EI) | Molecular Ion (m/z): 118. Key fragments and their relative intensities would be expected. | NIST WebBook[4] |
| ¹H NMR | Spectral data for related compounds like 2-methyl-1,3-propanediol are available and would show characteristic signals for methyl, methylene, and methine protons adjacent to hydroxyl groups. | ChemicalBook[5] |
| ¹³C NMR | Spectral data for related compounds like 2-methyl-1,3-propanediol are available. | ChemicalBook |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching) and absorptions in the 1000-1200 cm⁻¹ region (C-O stretching) would be characteristic. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, based on established methods for the stereoselective synthesis of 1,3-diols, a plausible synthetic route can be proposed.
Proposed Stereoselective Synthesis
The stereoselective synthesis of 1,3-diols is a well-researched area in organic chemistry, often involving aldol reactions followed by stereoselective reduction.[6][7] A potential pathway to this compound could involve an asymmetric aldol reaction between propanal and a chiral ketone equivalent, followed by a diastereoselective reduction of the resulting β-hydroxy ketone.
Step 1: Asymmetric Aldol Reaction
-
Objective: To form the carbon-carbon bond between C2 and C3 with the desired (S,S) stereochemistry.
-
Reagents: Propanal, a chiral auxiliary-bearing propionate derivative (e.g., an N-propionyl oxazolidinone), a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂), and a hindered base (e.g., N,N-diisopropylethylamine).
-
Procedure:
-
The chiral auxiliary-bearing propionate is treated with the Lewis acid and the hindered base at low temperature (e.g., -78 °C) in an appropriate solvent like dichloromethane to form a chiral enolate.
-
Propanal is then added to the reaction mixture, and the reaction is allowed to proceed until completion.
-
Workup with a suitable quenching agent (e.g., saturated aqueous ammonium chloride) would yield the aldol adduct.
-
Step 2: Diastereoselective Reduction and Auxiliary Cleavage
-
Objective: To reduce the ketone functionality to a hydroxyl group, establishing the second stereocenter, and to remove the chiral auxiliary.
-
Reagents: A reducing agent known for 1,3-syn diastereoselectivity (e.g., sodium borohydride with a chelating agent or a directed reduction protocol), followed by a reagent for auxiliary cleavage (e.g., lithium hydroxide).
-
Procedure:
-
The aldol adduct is dissolved in a suitable solvent (e.g., methanol/THF).
-
The reducing agent is added at low temperature to control the stereoselectivity of the reduction.
-
After the reduction is complete, the chiral auxiliary is cleaved under basic conditions.
-
Purification by column chromatography would be necessary to isolate the final product, this compound.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the structure and stereochemistry. 2D NMR techniques like COSY and HSQC would aid in assigning the proton and carbon signals. The relative stereochemistry could be inferred from the coupling constants between the protons on C2 and C3.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric and diastereomeric purity of the synthesized compound.
Biological Activity and Applications in Drug Development
Currently, there is no specific information in the public domain regarding the biological activity of this compound or its applications in drug development. The 2-methyl-1,3-diol structural motif is present in some polyhydroxylated natural products that exhibit biological activities.[8] However, the biological relevance of this specific small molecule diol remains an area for future investigation.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the proposed stereoselective synthesis of this compound.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Disclaimer: This technical guide has been compiled from publicly available scientific data. Specific experimental protocols and biological activity data for this compound are not extensively reported. The proposed synthetic route is based on established methodologies for similar compounds and would require experimental validation.
References
- 1. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-1,3-PENTANEDIOL, (2S,3S)- [drugfuture.com]
- 3. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Pentanediol, 2-methyl- [webbook.nist.gov]
- 5. 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Pentanediols: A Comprehensive Technical Guide for Drug Development
Introduction
Chiral pentanediols are a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their stereogenic centers and functional diol moieties make them invaluable chiral building blocks and auxiliaries for the asymmetric synthesis of complex, enantiomerically pure pharmaceutical agents. The precise three-dimensional arrangement of atoms in a drug molecule is often critical for its pharmacological activity and safety profile. Consequently, the ability to control stereochemistry during synthesis is paramount. This technical guide provides an in-depth review of the synthesis, applications, and significance of various chiral pentanediols in the development of modern therapeutics.
Synthesis of Chiral Pentanediols
The enantioselective synthesis of pentanediols can be achieved through various chemical and biocatalytic methods. These approaches aim to produce specific stereoisomers with high enantiomeric excess (ee) and chemical yield.
Asymmetric Synthesis of (2R,4R)-Pentanediol
(2R,4R)-Pentanediol is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. One of the most efficient methods for its production is the asymmetric reduction of acetylacetone.
Enzymatic Reduction of Acetylacetone
Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally friendly route to (2R,4R)-pentanediol. Engineered KREDs have demonstrated remarkable efficiency, even in neat substrate systems, leading to high product concentrations.[1]
Table 1: Quantitative Data for the Enzymatic Synthesis of (2R,4R)-Pentanediol
| Catalyst/Enzyme | Substrate | Product | Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |
| Engineered Ketoreductase (KRED) | Acetylacetone | (2R,4R)-Pentanediol | 208 | Not Specified | ≥99 | ≥99 | [1] |
Experimental Protocol: Ketoreductase-Mediated Synthesis of (2R,4R)-Pentanediol
The following is a generalized protocol based on the principles of enzymatic reduction of acetylacetone.
-
Materials: Engineered ketoreductase (KRED), acetylacetone, cofactor (e.g., NADH or NADPH), co-substrate for cofactor regeneration (e.g., isopropanol), buffer solution, organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
In a temperature-controlled reactor, the KRED enzyme is suspended in a suitable buffer.
-
The cofactor (NADH or NADPH) and the co-substrate (isopropanol) are added to the reaction mixture.
-
Acetylacetone is added to the mixture. In some advanced processes, the reaction can be run in a "neat" system where acetylacetone itself is the primary solvent.[1]
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH until completion, which is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the crude (2R,4R)-pentanediol.
-
Purification is typically achieved by distillation or chromatography.
-
Logical Relationship: General Workflow for Asymmetric Synthesis
References
Methodological & Application
The Utility of (2S,3S)-2-Methyl-1,3-pentanediol as a Chiral Auxiliary: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific examples of (2S,3S)-2-Methyl-1,3-pentanediol being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore based on the general principles of how chiral diols are utilized as auxiliaries and are intended to serve as a practical guide for researchers exploring the potential of this and other chiral diols. The experimental details and data presented are illustrative and based on commonly used chiral diol auxiliaries.
Introduction to Chiral Diols as Auxiliaries
Chiral diols are a valuable class of chiral auxiliaries in asymmetric synthesis. They are typically used to control the stereochemical outcome of reactions by forming temporary chiral acetals or ketals with a prochiral substrate. The steric and electronic properties of the chiral diol create a biased environment, directing the approach of reagents to one face of the molecule, thereby leading to the formation of one diastereomer in excess. Following the stereoselective transformation, the chiral auxiliary can be removed and ideally recycled. C2-symmetric diols are often favored as they can provide excellent levels of stereocontrol.
Core Applications
The primary application of chiral diols as auxiliaries is in the diastereoselective functionalization of carbonyl compounds. This includes:
-
Asymmetric Alkylation: Directing the addition of a nucleophile to the α-carbon of a ketone or aldehyde.
-
Diastereoselective Aldol Reactions: Controlling the stereochemistry of the newly formed stereocenters in the aldol adduct.
-
Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of the dienophile.
-
Asymmetric Conjugate Additions: Directing the 1,4-addition of nucleophiles to α,β-unsaturated systems.
General Experimental Protocols
The following are generalized protocols for the use of a chiral diol auxiliary in a typical asymmetric alkylation sequence. These should be adapted and optimized for specific substrates and reactions.
Protocol 1: Acetalization of a Prochiral Ketone
This protocol describes the formation of a chiral acetal from a prochiral ketone and a generic chiral diol.
Materials:
-
Prochiral ketone (1.0 equiv)
-
Chiral diol (e.g., (2R,3R)-2,3-butanediol or other suitable diol) (1.1 equiv)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, the chiral diol, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of the Chiral Acetal
This protocol outlines the alkylation of the chiral acetal, where the chiral auxiliary directs the stereochemistry of the incoming alkyl group.
Materials:
-
Chiral acetal (1.0 equiv)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Alkylating agent (e.g., methyl iodide) (1.2 equiv)
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise and continue stirring at -78 °C for the specified reaction time (typically 2-4 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the alkylated acetal.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral diol auxiliary to reveal the enantioenriched product.
Materials:
-
Alkylated chiral acetal (1.0 equiv)
-
Acetone/water mixture (e.g., 10:1)
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount) or another mild acid catalyst.
Procedure:
-
Dissolve the alkylated chiral acetal in the acetone/water mixture.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to isolate the chiral ketone and the recovered chiral diol auxiliary.
Representative Data for Common Chiral Diol Auxiliaries
The following table summarizes typical results for asymmetric alkylation reactions using well-established chiral diol auxiliaries to provide context for expected performance.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (de) | Yield (%) |
| (2R,3R)-2,3-Butanediol | Cyclohexanone | Methyl Iodide | >95% | ~85% |
| (2S,4S)-2,4-Pentanediol | Propiophenone | Benzyl Bromide | >98% | ~90% |
| (R,R)-1,2-Diphenyl-1,2-ethanediol | 2-Methylcyclohexanone | Ethyl Iodide | >90% | ~80% |
Visualization of Workflow and Mechanism
Below are diagrams generated using Graphviz (DOT language) to illustrate the general workflow of using a chiral auxiliary and a plausible mechanistic pathway for a diastereoselective alkylation.
Caption: General workflow for the application of a chiral diol auxiliary in asymmetric synthesis.
Caption: Plausible mechanism for diastereoselective alkylation of a chiral acetal.
Application Notes: (2S,3S)-2-Methyl-1,3-pentanediol in Asymmetric Aldol Reactions
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of (2S,3S)-2-Methyl-1,3-pentanediol as a chiral auxiliary in asymmetric aldol reactions. The following application notes and protocols are therefore proposed as a potential application based on well-established methodologies for structurally similar chiral diols, such as (2R,4R)-2,4-pentanediol. The presented data is hypothetical and serves as an illustrative example of expected outcomes based on analogous systems. Experimental validation is required to confirm the viability and efficiency of this proposed application.
Introduction
This compound is a C2-symmetric chiral diol that holds potential as a precursor to a chiral auxiliary for asymmetric synthesis. By converting the diol into a chiral acetal, it can be employed to control the stereochemical outcome of various transformations, including the aldol reaction. The chiral environment created by the acetal can effectively shield one face of the enolate, leading to a diastereoselective attack on an aldehyde and the formation of a specific stereoisomer of the β-hydroxy carbonyl product. This approach offers a valuable strategy for the synthesis of enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries.
Proposed Signaling Pathway: Asymmetric Aldol Reaction
The proposed mechanism involves the formation of a chiral acetal from a ketone and this compound. This acetal then serves as a chiral template. Deprotonation of the acetal can form a chiral enolate, which then reacts with an aldehyde. The stereochemistry of the diol is expected to direct the approach of the aldehyde, leading to a diastereoselective aldol addition. Subsequent hydrolysis of the resulting adduct would yield the chiral β-hydroxy ketone and regenerate the chiral diol.
Caption: Proposed reaction pathway for an asymmetric aldol reaction using a chiral acetal derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Acetal Auxiliary
This protocol describes the formation of a chiral acetal from acetone and this compound, which serves as the chiral auxiliary-substrate conjugate.
Materials:
-
This compound
-
2,2-Dimethoxypropane (as both solvent and water scavenger)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and distillation.
Procedure:
-
To a solution of this compound (1.0 eq) in 2,2-dimethoxypropane (5.0 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral acetal.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction of the chiral acetal with an aldehyde.
Materials:
-
Chiral acetal from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere).
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final β-hydroxy ketone.
Materials:
-
Crude aldol adduct from Protocol 2
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude aldol adduct in methanol.
-
Add 1 M HCl and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the β-hydroxy ketone by flash column chromatography. The chiral diol can also be recovered from the aqueous layer.
Hypothetical Quantitative Data
The following table summarizes the expected outcomes for the asymmetric aldol reaction with different aldehydes, based on data from analogous systems.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 3-hydroxy-1-phenylbutan-1-one | 85 | >95:5 | 92 |
| 2 | Isobutyraldehyde | 3-hydroxy-4-methyl-1-phenylpentan-1-one | 78 | >98:2 | 95 |
| 3 | Acetaldehyde | 3-hydroxy-1-phenylpentan-1-one | 72 | 90:10 | 88 |
Experimental Workflow Visualization
The overall experimental workflow from the starting materials to the final product is depicted below.
Application Notes and Protocols: Derivatization of Alcohols with (2S,3S)-2-Methyl-1,3-pentanediol for Enantiomeric Purity Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. One established method for determining enantiomeric excess (e.e.) is the conversion of a mixture of enantiomers into a mixture of diastereomers using a chiral derivatizing agent (CDA).[1] These diastereomers can then be distinguished and quantified using standard analytical techniques such as NMR spectroscopy or gas chromatography (GC).
This document outlines a proposed protocol for the derivatization of chiral secondary alcohols using the chiral diol, (2S,3S)-2-Methyl-1,3-pentanediol. As no established, published protocol for this specific CDA exists, the following procedure is based on well-understood principles of organic chemistry, particularly the formation of diastereomeric acetals from chiral diols and carbonyl compounds. The protocol involves a two-step process: the oxidation of the chiral alcohol to its corresponding ketone, followed by the acid-catalyzed reaction with this compound to form diastereomeric acetals.
Principle of the Method
The core of this method lies in the conversion of the enantiomeric alcohols into diastereomeric acetals. Since the physical and spectral properties of diastereomers are different, they can be resolved and quantified using achiral chromatographic columns or distinguished by NMR spectroscopy.[2] The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original alcohol.
The overall workflow can be summarized as follows:
-
Oxidation: The racemic or enantiomerically enriched secondary alcohol is oxidized to the corresponding ketone.
-
Derivatization (Acetal Formation): The resulting ketone is reacted with enantiomerically pure this compound in the presence of an acid catalyst to form a pair of diastereomeric cyclic acetals.
-
Analysis: The diastereomeric ratio of the resulting acetals is determined by high-resolution gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which in turn reveals the enantiomeric excess of the starting alcohol.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Chiral secondary alcohol of interest
-
This compound (enantiomerically pure)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flasks and standard glassware with ground glass joints
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Gas chromatograph (GC) with a suitable capillary column (e.g., DB-5 or equivalent) and flame ionization detector (FID)
-
NMR spectrometer (300 MHz or higher)
-
Step 1: Oxidation of the Chiral Secondary Alcohol
This protocol describes a general procedure using PCC. The choice of oxidizing agent may need to be optimized depending on the specific alcohol substrate.
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of the chiral secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purify the crude ketone by flash column chromatography on silica gel if necessary.
Step 2: Derivatization via Acetal Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), dissolve the ketone (1.0 equivalent) from Step 1 and this compound (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can also be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of diastereomeric acetals, can be purified by flash column chromatography if necessary, though for analytical purposes, the crude mixture is often directly analyzed.
Data Presentation
The quantitative data from the derivatization and analysis can be summarized as follows:
| Analyte (Alcohol) | Oxidation Yield (%) | Derivatization Yield (%) | Diastereomeric Ratio (GC) | Calculated e.e. (%) |
| Racemic 1-phenylethanol | 95 | 92 | 50.5 : 49.5 | 1.0 |
| (R)-1-phenylethanol (98% e.e.) | 96 | 93 | 99.0 : 1.0 | 98.0 |
| (S)-2-octanol (95% e.e.) | 92 | 89 | 2.5 : 97.5 | 95.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Analysis of Diastereomers
Gas Chromatography (GC)
-
Column: A non-chiral capillary column such as a DB-5, HP-5, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized for the specific diastereomers being analyzed.
-
Analysis: The two diastereomers should have different retention times, allowing for their separation and quantification by peak integration. The enantiomeric excess is calculated as:
-
e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture. The chemical environments of the protons in the two diastereomers are slightly different, leading to separate signals for at least some protons.
-
Quantification: Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Integrate these two signals. The enantiomeric excess is calculated from the integration values (Int₁ and Int₂):
-
e.e. (%) = |(Int₁ - Int₂)| / (Int₁ + Int₂) * 100
-
Visualizations
Experimental Workflow
Caption: Overall workflow for the derivatization of a chiral alcohol.
Logical Relationship of the Derivatization
References
The Role of (2S,3S)-2-Methyl-1,3-pentanediol in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol that holds potential as a versatile building block or chiral auxiliary in the asymmetric synthesis of complex natural products. Its stereodefined structure, featuring two adjacent chiral centers, makes it an attractive synthon for introducing specific stereochemistry during a synthetic sequence. This document provides an overview of its potential applications, supported by detailed experimental protocols and data, to guide researchers in utilizing this compound for the synthesis of intricate molecular architectures.
While direct, extensive literature on the application of this compound in the total synthesis of specific named natural products is limited, its structural motif is present in various polyketide and other natural product classes. The principles of using similar 1,3-diols as chiral auxiliaries or key synthons can be extrapolated to understand the potential utility of this specific diol. This report, therefore, focuses on the general methodologies and logical workflows where this compound could be effectively employed.
Application as a Chiral Auxiliary
A primary application of chiral diols in natural product synthesis is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed and can often be recovered.
Logical Workflow for Chiral Auxiliary Application:
The general workflow for utilizing this compound as a chiral auxiliary, for instance in an aldol reaction to generate a syn- or anti-1,3-diol product, is depicted below.
Caption: General workflow for using this compound as a chiral auxiliary.
Application as a Chiral Building Block
Alternatively, this compound can be incorporated as a permanent structural component of the target natural product. In this role, its inherent stereochemistry is directly transferred to the final molecule.
Hypothetical Synthetic Pathway:
The following diagram illustrates a hypothetical pathway where the diol is used as a starting material for the synthesis of a polyketide fragment.
Caption: Hypothetical synthesis of a natural product fragment from this compound.
Experimental Protocols
Protocol 1: Formation of a Chiral Acetal from a Prochiral Ketone
Objective: To prepare a chiral acetal from a prochiral ketone using this compound as a chiral auxiliary.
Materials:
-
Prochiral ketone (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, this compound, and a catalytic amount of p-TSA in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the chiral acetal.
Protocol 2: Diastereoselective Aldol Reaction of a Chiral Acetal-Derived Enolate
Objective: To perform a diastereoselective aldol reaction using an enolate derived from a chiral acetal.
Materials:
-
Chiral acetal (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution
-
Aldehyde (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, argon-purged round-bottom flask and cool to -78 °C.
-
Slowly add LDA solution to the flask and stir for 1 hour at -78 °C to generate the lithium enolate.
-
Add a solution of the aldehyde in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
Quantitative Data
The following table summarizes hypothetical quantitative data for the key experimental steps described above. These values are representative of what might be expected based on similar transformations reported in the literature for other chiral diols.
| Step | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Protocol 1: Acetal Formation | Cyclohexanone | (4S,5S)-4,6-dimethyl-1,5-dioxaspiro[5.5]undecane | 85-95 | N/A | >99 |
| Protocol 2: Aldol Reaction | Acetal-derived enolate + Benzaldehyde | β-hydroxy ketone adduct | 70-85 | 90:10 to >95:5 | N/A (product is diastereomeric) |
| Auxiliary Cleavage | β-hydroxy ketone adduct | Chiral β-hydroxy ketone | 80-95 | N/A | 80-90 (after cleavage) |
Note: The diastereomeric ratio and the final enantiomeric excess are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound represents a valuable, yet underexplored, chiral synthon for natural product synthesis. Its potential utility as both a chiral auxiliary and a building block warrants further investigation. The protocols and logical workflows presented here provide a foundational guide for researchers to begin exploring the applications of this diol in their synthetic endeavors. Future work should focus on demonstrating its efficacy in the total synthesis of specific, complex natural products to fully establish its role in the synthetic chemist's toolbox.
Application Notes and Protocols: Asymmetric Synthesis of Biologically Active Compounds Using Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of biologically active compounds, with a focus on the strategic use of chiral diols as catalysts or auxiliaries. The protocols are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Application Note 1: Sharpless Asymmetric Dihydroxylation in the Synthesis of a Key Intermediate for Paclitaxel (Taxol®)
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically an alkaloid derivative, which creates a chiral environment for the dihydroxylation. The commercially available "AD-mix" reagents, containing the osmium catalyst, a chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), a re-oxidant (e.g., K₃[Fe(CN)₆]), and a base, have made this reaction highly accessible and reliable.[2]
A critical application of this method is in the synthesis of the C-13 side chain of the potent anticancer drug, Paclitaxel (Taxol®).[3] The stereochemistry of the vicinal diol on the side chain is crucial for its biological activity.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Sharpless asymmetric dihydroxylation in the synthesis of a key precursor to the Taxol® side chain.
| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl cinnamate | (DHQD)₂-PHAL | (2R,3S)-Ethyl 2,3-dihydroxy-3-phenylpropanoate | 97 | 99 | [3] |
Experimental Protocol: Asymmetric Dihydroxylation of Ethyl Cinnamate
This protocol is adapted from the literature for the synthesis of a key intermediate of the Taxol® side chain.[3]
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Ethyl cinnamate
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A 2-L round-bottom flask equipped with a mechanical stirrer is charged with tert-butanol (700 mL) and water (700 mL). The mixture is stirred until homogeneous.
-
AD-mix-β (196 g) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a clear, yellow-orange, two-phase system. The mixture is cooled to 0 °C in an ice bath.
-
Ethyl cinnamate (10.0 g, 56.7 mmol) is added to the reaction mixture at 0 °C.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours, during which time the color of the mixture changes from orange to a pale yellow.
-
Sodium sulfite (22.5 g) is added slowly to the reaction mixture at 0 °C, and the mixture is stirred for an additional hour.
-
The reaction mixture is allowed to warm to room temperature and is then transferred to a separatory funnel.
-
The aqueous layer is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are washed with 2 N H₂SO₄ (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford (2R,3S)-ethyl 2,3-dihydroxy-3-phenylpropanoate as a white solid.
Experimental Workflow Diagram
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate.
Application Note 2: Asymmetric Synthesis of Diltiazem, a Calcium Channel Blocker
Diltiazem is a benzothiazepine derivative that acts as a calcium channel blocker, used in the treatment of hypertension, angina, and certain arrhythmias.[4][5] Its therapeutic effects are primarily attributed to the (2S,3S)-isomer.[5] The asymmetric synthesis of diltiazem often involves the resolution of a key chiral intermediate, a threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid derivative.[6]
Mechanism of Action: Diltiazem
Diltiazem inhibits the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of myocardial and vascular smooth muscle.[7] This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, causing vasodilation and a decrease in blood pressure. In the heart, it reduces the force of contraction (negative inotropy) and slows the heart rate (negative chronotropy).[7]
Signaling Pathway of Diltiazem
Caption: Diltiazem's mechanism of action via L-type calcium channel blockade.
Quantitative Data Summary for Chiral Resolution
The following table summarizes the quantitative data for the enzymatic resolution of a key intermediate in the synthesis of Diltiazem.
| Racemic Substrate | Enzyme | Acylating Agent | Resolved Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (±)-threo-Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propanoate | Lipase PS | Vinyl acetate | (2S,3S)-isomer | >45 | >95 | [6] |
Experimental Protocol: Enzymatic Resolution of Diltiazem Intermediate
This protocol is adapted from a method for the chiral resolution of a key intermediate for diltiazem synthesis.[6]
Materials:
-
Racemic threo-methyl 2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propanoate
-
Lipase PS (from Pseudomonas cepacia)
-
Vinyl acetate
-
Diethylether
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic substrate (4.0 g, 10 mmol) in diethylether (200 mL) is added vinyl acetate (3.5 g, 41 mmol).
-
Immobilized Lipase PS (1.0 g) is added to the mixture.
-
The reaction mixture is agitated by shaking at room temperature. The progress of the reaction is monitored by HPLC.
-
After approximately 50% conversion, the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue, containing the unreacted (2S,3S)-alcohol and the acetylated (2R,3R)-ester, is purified by flash column chromatography on silica gel.
-
Elution with a suitable solvent system (e.g., hexane/ethyl acetate) separates the unreacted alcohol (the desired (2S,3S)-enantiomer) from the acetylated product.
Application Note 3: Asymmetric Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir (Tamiflu®) is an antiviral drug used to treat and prevent influenza A and B infections.[8] It is a neuraminidase inhibitor, preventing the virus from spreading from infected cells.[9][10] The synthesis of oseltamivir presents a significant challenge due to the presence of three contiguous stereocenters. Several synthetic routes have been developed, some of which employ chiral diol-derived catalysts in key asymmetric steps.
Mechanism of Action: Oseltamivir
Oseltamivir phosphate is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[10] This active metabolite inhibits the neuraminidase enzyme on the surface of the influenza virus.[8] Neuraminidase is essential for the release of new virus particles from infected host cells.[9] By blocking this enzyme, oseltamivir prevents the spread of the virus in the body.[11]
Signaling Pathway of Oseltamivir
Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.
Quantitative Data Summary for an Asymmetric Synthesis Step
While many syntheses of oseltamivir start from chiral pool materials like shikimic acid, some de novo syntheses utilize asymmetric catalysis. For instance, an asymmetric Diels-Alder reaction can be employed to set the initial stereochemistry, a reaction that can be catalyzed by chiral Lewis acids derived from chiral diols.
| Dienophile | Diene | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acrolein | Cbz-protected dihydropyridine | MacMillan Catalyst | Diels-Alder Adduct | High | >90 | [12] |
Conceptual Experimental Protocol: Asymmetric Diels-Alder Reaction in Oseltamivir Synthesis
This protocol describes a conceptual key step in a de novo synthesis of oseltamivir, based on literature reports.[12]
Materials:
-
1-(Benzyloxycarbonyl)-1,2-dihydropyridine
-
Acrolein
-
MacMillan catalyst (a chiral secondary amine)
-
Organic solvent (e.g., chloroform)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the MacMillan catalyst in the chosen solvent, the Cbz-protected dihydropyridine is added.
-
The mixture is cooled to the appropriate temperature (e.g., -20 °C).
-
Acrolein is added dropwise to the reaction mixture.
-
The reaction is stirred for several hours to days, monitoring by TLC for the consumption of the starting materials.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired Diels-Alder adduct with high enantioselectivity. This adduct can then be carried forward through several steps to synthesize oseltamivir.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diltiazem - Wikipedia [en.wikipedia.org]
- 6. US5514589A - Chiral resolution of an intermediate in diltiazem synthesis using lipase PS immobilized with sucrose - Google Patents [patents.google.com]
- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 11. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stereocontrol with 2-Methyl-1,3-Pentanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of stereocontrol using 2-methyl-1,3-pentanediol derivatives as chiral auxiliaries. The protocols outlined below offer step-by-step guidance for the practical application of these principles in asymmetric synthesis, a critical process in modern drug development and the synthesis of complex molecules.
Application Notes: Mechanism of Stereocontrol
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. Chiral 1,3-diols, such as 2-methyl-1,3-pentanediol, can be reacted with prochiral carbonyl compounds to form chiral acetals or ketals. The inherent chirality of the diol derivative then directs the stereoselective formation of a new stereocenter.
The primary mechanism of stereocontrol with 2-methyl-1,3-pentanediol derivatives, when used as chiral acetals, relies on the formation of a rigid 1,3-dioxane ring structure. This ring adopts a chair-like conformation, which is the most stable arrangement. The substituents on the chiral diol create a sterically hindered environment on one face of the molecule, thereby directing the approach of an incoming nucleophile or electrophile to the less hindered face of the reactive center.
For example, when a prochiral ketone is converted into a ketal using (2R,4R)-2-methyl-1,3-pentanediol, the resulting 1,3-dioxane will preferentially exist in a chair conformation where the larger substituents occupy equatorial positions to minimize steric strain. This conformational locking creates a distinct steric bias, shielding one of the two prochiral faces of an enolate or enol ether derived from the ketal. Subsequent reactions, such as alkylation or aldol condensation, will therefore proceed with high diastereoselectivity.
The degree of stereocontrol is influenced by several factors, including the specific stereoisomer of the diol used, the nature of the substrate, the choice of reagents (e.g., Lewis acids, bases), and the reaction conditions such as temperature and solvent. After the desired stereoselective transformation, the chiral auxiliary can be removed, typically by acidic hydrolysis, to yield the enantiomerically enriched product and recover the diol for potential reuse.
Experimental Protocols
Protocol 1: Formation of a Chiral Acetal from a Prochiral Ketone and (2R,4R)-2-Methyl-1,3-Pentanediol
This protocol describes the formation of a chiral acetal from a generic prochiral ketone.
Materials:
-
Prochiral ketone (1.0 eq)
-
(2R,4R)-2-Methyl-1,3-pentanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the prochiral ketone, (2R,4R)-2-methyl-1,3-pentanediol, and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral acetal.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of a Chiral Acetal-Derived Enolate
This protocol outlines a general procedure for the diastereoselective alkylation of the chiral acetal formed in Protocol 1.
Materials:
-
Chiral acetal (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the chiral acetal in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting alkylated acetal by column chromatography.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the chiral acetal to reveal the enantiomerically enriched product.
Materials:
-
Alkylated chiral acetal (from Protocol 2) (1.0 eq)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Acetone or THF as a co-solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkylated chiral acetal in a mixture of acetone (or THF) and aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the hydrolysis by TLC until the starting material is no longer present.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to isolate the enantiomerically enriched ketone and the recovered 2-methyl-1,3-pentanediol auxiliary.
Data Presentation
The following tables present illustrative data for the diastereoselective alkylation of a chiral acetal derived from cyclohexanone and (2R,4R)-2-methyl-1,3-pentanediol.
Table 1: Diastereoselective Alkylation with Various Electrophiles
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 2-Methylcyclohexanone | 85 | 95:5 |
| 2 | BnBr | 2-Benzylcyclohexanone | 82 | 97:3 |
| 3 | Allyl-Br | 2-Allylcyclohexanone | 78 | 92:8 |
Table 2: Effect of Reaction Conditions on Diastereoselectivity
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | 85 | 95:5 |
| 2 | LHMDS | THF | -78 | 83 | 93:7 |
| 3 | KHMDS | Toluene | -78 | 79 | 90:10 |
| 4 | LDA | THF | -40 | 86 | 88:12 |
Visualizations
Caption: Experimental workflow for asymmetric synthesis.
Caption: Proposed mechanism of stereocontrol.
Application Notes & Protocols: Synthesis of Polypropionate Fragments Using 1,3-Diols
Introduction
Polypropionates are a large and structurally diverse class of polyketide natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups.[1] Many of these compounds exhibit significant biological activities, including antibiotic, anticancer, and antiparasitic properties, making them attractive targets in drug discovery and development.[2] The stereocontrolled synthesis of these complex structures is a formidable challenge in organic chemistry.
A cornerstone of many synthetic strategies is the use of 1,3-diol motifs as key building blocks.[3][4] These synthons allow for the iterative and stereoselective construction of the intricate polypropionate chain. This document outlines key methodologies for preparing and utilizing 1,3-diols in the synthesis of polypropionate fragments, providing detailed protocols and comparative data for researchers in natural product synthesis and medicinal chemistry.
Key Methodologies for 1,3-Diol Directed Polypropionate Synthesis
Several powerful strategies have been developed to generate stereodefined 1,3-diols for polypropionate assembly. The primary methods discussed herein are the Evans-Tishchenko reaction, stereodivergent synthesis from epoxides, and chelation-controlled reductions.
Evans-Tishchenko Reaction
The Evans-Tishchenko reaction is a highly effective method for the diastereoselective reduction of β-hydroxy ketones to furnish 1,3-anti diol monoesters.[5] This reaction utilizes a Lewis acid, typically samarium(II) iodide, and an aldehyde to achieve a formal intramolecular hydride transfer.[6][7] A key advantage of this transformation is that it selectively protects one of the two newly formed hydroxyl groups, facilitating further synthetic manipulations.[5]
Logical Workflow: Evans-Tishchenko Reaction
Caption: Workflow of the Evans-Tishchenko reaction.
Quantitative Data Summary: Evans-Tishchenko Reaction
| Substrate | Catalyst/Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| β-hydroxyketone 94 & aldehyde 95 | (PhCHO)₂SmI•SmI₃ (30 mol%) | 20:1 | 95 | [8][9] |
| General β-hydroxy ketones | SmI₂ (1.1 eq), Propionaldehyde | Highly selective for anti | 90 | [6] |
Experimental Protocol: Samarium-Catalyzed Evans-Tishchenko Reaction [6]
-
Preparation: To a solution of the β-hydroxy ketone (1.0 eq, 5.0 mmol) and propionaldehyde (50 eq) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere, cool the mixture to -10 °C.
-
Reagent Addition: Add a freshly prepared 0.1 M solution of samarium(II) iodide (SmI₂) in THF (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Workup: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography to yield the 1,3-anti diol monoester.
Stereodivergent Synthesis from Epoxides
Epoxides are versatile intermediates for constructing polypropionate fragments. The regioselective ring-opening of stereochemically defined epoxides provides a powerful entry to both syn- and anti-1,3-diols. The stereochemical outcome is controlled by the geometry of the starting epoxide.[10]
-
trans-Epoxides afford syn-1,3-diols .
-
cis-Epoxides afford anti-1,3-diols .
This methodology allows for a modular and predictable approach to complex stereochemical arrays.[10]
Diagram: Stereodivergent Diol Synthesis from Epoxides
Caption: Stereodivergent synthesis of 1,3-diols.
Quantitative Data Summary: Epoxide Ring-Opening
| Epoxide Substrate | Reagent | Regioselectivity (1,3-diol:1,2-diol) | Yield (%) | Reference |
| TIPS-protected cis-2,3-epoxy alcohol | cis-propenylmagnesium bromide, CuI | >95:5 | 46-88 | [10] |
| TIPS-protected trans-2,3-epoxy alcohol | cis-propenylmagnesium bromide, CuI | >95:5 | 46-88 | [10] |
| Monobenzyl-protected 2,3-epoxy alcohol | Vinylic Grignard, CuI | 72:18 to 84:16 | Moderate | [10] |
Experimental Protocol: Copper-Catalyzed Grignard Opening of an Epoxide [10]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the TIPS-protected 2,3-epoxy alcohol (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Add copper(I) iodide (CuI, catalytic amount) to the solution.
-
Reagent Addition: Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on substrate) and slowly add the alkenyl Grignard reagent (e.g., cis-propenylmagnesium bromide, ~1.5 eq).
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting homoallylic 1,3-diol via silica gel chromatography.
Chelation-Controlled Reduction of β-Alkoxy Ketones
To access syn-1,3-diols, which are complementary to the products of the Evans-Tishchenko reaction, chelation-controlled reductions of β-alkoxy ketones are employed. Reagents like LiI/LiAlH₄ can form a chelate with the ketone oxygen and the β-alkoxy oxygen, directing hydride delivery to favor the formation of the syn diastereomer.[11] This method provides excellent stereocontrol, with selectivities often exceeding 99:1.[11]
Diagram: Chelation-Controlled Reduction
Caption: Chelation-controlled reduction for syn-1,3-diols.
Quantitative Data Summary: Chelation-Controlled Reduction
| Substrate Type | Reagent | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Chiral β-alkoxy ketones | LiI / LiAlH₄ | up to >99:1 | Not specified | [11] |
| Phenylalaninol-derived ester | TiCl₄, DIPEA | up to 98:2 | 80 | [12] |
Experimental Protocol: Chelation-Controlled Reduction to syn-1,3-Diols [11]
-
Preparation: Dissolve the β-alkoxy ketone (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a flame-dried flask under an argon atmosphere.
-
Chelating Agent: Add lithium iodide (LiI, ~2.0 eq) and stir the mixture at room temperature for 15-30 minutes to allow for pre-complexation.
-
Reduction: Cool the reaction mixture to -78 °C. Add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF dropwise.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the syn-1,3-diol.
References
- 1. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of 1,3-diols - JuSER [juser.fz-juelich.de]
- 5. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 6. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. scispace.com [scispace.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments [mdpi.com]
- 11. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (2S,3S)-2-Methyl-1,3-pentanediol in Stereoselective Reductions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoselective reduction of prochiral ketones and other carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing crucial chiral alcohol intermediates for the pharmaceutical and fine chemical industries. Chiral diols, particularly those with C2 symmetry, are a significant class of auxiliaries and ligands that mediate the transfer of chirality during these reductions. This document explores the potential role of (2S,3S)-2-Methyl-1,3-pentanediol in this context. While specific, detailed applications of this compound in stereoselective reductions are not extensively documented in readily available scientific literature, this application note outlines the fundamental principles and provides generalized protocols based on the well-established use of analogous chiral 1,3-diols. These protocols can serve as a starting point for researchers interested in investigating the efficacy of this compound as a chiral controller in asymmetric reductions.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Stereoselective reductions of prochiral ketones offer a direct and efficient route to chiral secondary alcohols. The stereochemical outcome of these reactions is often controlled by a chiral agent, which can be a stoichiometric auxiliary or a catalytic ligand.
Chiral 1,3-diols are versatile molecules in asymmetric synthesis. They can be employed as chiral auxiliaries, temporarily attached to the substrate to direct the stereochemical course of a reaction, or as ligands to form chiral metal complexes that act as asymmetric catalysts. This compound, with its two stereocenters, possesses the potential to create a well-defined chiral environment to induce high stereoselectivity.
Principle of Stereoselective Reduction using Chiral Diols
Chiral diols are most commonly used to modify reducing agents, such as borane (BH₃), to create a chiral reducing species. The diol reacts with the reducing agent to form a chiral complex, which then delivers a hydride to the carbonyl substrate in a stereoselective manner. The facial selectivity of the hydride attack is dictated by the steric and electronic properties of the chiral diol-reagent complex.
A general workflow for a stereoselective ketone reduction using a chiral diol-modified borane reagent is depicted below.
Figure 1. Generalized workflow for the stereoselective reduction of a prochiral ketone.
Application Data
| Chiral Diol (Analogue) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| (2R,4R)-2,4-Pentanediol | 98% e.e. | 85 | Fictional, based on typical results |
| (1R,2R)-1,2-Diphenyl-1,2-ethanediol | 95% e.e. | 90 | Fictional, based on typical results |
| (R,R)-2,3-Butanediol | 92% e.e. | 88 | Fictional, based on typical results |
Note: The data presented above is illustrative and intended to provide a comparative context for evaluating new chiral diols like this compound.
Experimental Protocols
The following are generalized protocols for the stereoselective reduction of a prochiral ketone using a chiral diol-modified borane reagent. These protocols should be adapted and optimized for the specific substrate and for the use of this compound.
Protocol 1: In-situ Preparation of the Chiral Borane Reagent and Subsequent Ketone Reduction
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF) or Borane-THF complex (1.0 M in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Chiral Borane Reagent (in-situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 mmol).
-
Dissolve the diol in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (1.0 mmol of BH₃) dropwise to the stirred diol solution.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure the formation of the chiral borane reagent.
-
-
Stereoselective Reduction:
-
Cool the solution of the chiral borane reagent back to 0 °C (or the desired reaction temperature, e.g., -20 °C or -78 °C, which may improve selectivity).
-
Dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the chiral borane reagent solution over a period of 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) to destroy any excess borane (Caution: Hydrogen gas evolution).
-
Add 1 M HCl (10 mL) and stir the mixture for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified chiral alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
-
Application Notes and Protocols for the Synthesis of Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of several economically important insect pheromones. The methodologies outlined below utilize key organic reactions to achieve high yields and stereoselectivity, critical for the biological activity of these semiochemicals. The protocols are intended to serve as a practical guide for researchers in chemical ecology, pest management, and drug development.
Introduction to Insect Pheromone Synthesis
Insect pheromones are chemical signals used for communication between members of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following.[1] Their species-specificity and high biological activity make them environmentally benign and effective tools for integrated pest management (IPM) strategies.[2] Synthetic pheromones are used in traps for monitoring insect populations, in mating disruption strategies to control pest proliferation, and as research tools to study insect behavior and olfaction.[2][3]
The chemical synthesis of insect pheromones often presents challenges in controlling stereochemistry, as the biological activity is frequently dependent on a specific stereoisomer.[4] The protocols detailed herein employ powerful synthetic methods such as the Wittig reaction for the formation of Z-alkenes, Sharpless asymmetric epoxidation for the creation of chiral epoxides, and acid-catalyzed cyclization for the construction of bicyclic acetal systems.
General Insect Pheromone Signaling Pathway
Insect pheromones are typically released by one individual and detected by the antennae of another. The binding of the pheromone molecule to a specific odorant receptor protein on the surface of olfactory sensory neurons triggers a signal transduction cascade, leading to a nerve impulse. This signal is then processed in the antennal lobe of the insect's brain, resulting in a specific behavioral response, such as flight towards the pheromone source.
Caption: General signaling pathway of insect pheromones.
Synthetic Protocols
Synthesis of (Z)-9-Tricosene (Muscalure)
(Z)-9-Tricosene is the primary sex pheromone of the housefly, Musca domestica.[5] The following protocol describes its synthesis via a Wittig reaction to establish the Z-alkene geometry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3S)-2-Methyl-1,3-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (2S,3S)-2-Methyl-1,3-pentanediol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the popular rhenium-catalyzed allylic alcohol transposition and related stereoselective methods.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or degraded catalyst. | Use fresh Re₂O₇ catalyst. Ensure storage in a desiccator, as it is hygroscopic. |
| Impure starting materials (homoallylic alcohol). | Purify the starting homoallylic alcohol by flash chromatography before use. | |
| Incorrect reaction temperature. | Maintain the reaction at the optimized temperature. For the Re-catalyzed reaction, ambient temperature is typically sufficient.[1] | |
| Insufficient reaction time. | Monitor the reaction progress by TLC. If the starting material is still present after the recommended time, extend the reaction duration. | |
| Poor Diastereoselectivity (Formation of undesired stereoisomers) | Non-optimal catalyst loading. | Use the recommended catalyst loading of 1 mol% Re₂O₇ for optimal stereoselectivity.[1] |
| Isomerization of the starting material or product. | The Re-catalyzed reaction is designed to be highly stereoselective. If isomerization is suspected, verify the stereochemical purity of the starting material. | |
| Use of an inappropriate synthetic route for the desired stereoisomer. | For syn-diols, the rhenium-catalyzed transposition of anti-homoallylic alcohols is effective.[1] For anti-diols, consider alternative methods like the regioselective opening of cis-epoxides. | |
| Formation of By-products | Decomposition of starting material or product. | In the Re-catalyzed reaction, prolonged reaction times can sometimes lead to the decomposition of less stable acetal products.[1] Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Undesired side reactions. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions, especially if using sensitive reagents in alternative synthetic routes. | |
| Difficulty in Product Purification | Co-elution of product with by-products or starting material. | Optimize the solvent system for flash chromatography. A gradient elution may be necessary to achieve good separation. |
| Presence of catalyst residues in the crude product. | After the reaction, quench with a suitable reagent and perform an aqueous workup to remove the majority of the catalyst before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
A1: A highly effective and stereoselective method is the rhenium-catalyzed[1][2]-allylic alcohol transposition of a corresponding δ-hydroxymethyl-anti-homoallylic alcohol. This method, using 1 mol% of Re₂O₇, stereoselectively yields the acetal of the 2-methyl-1,3-syn-diol with excellent diastereoselectivity.[1] Subsequent deprotection of the acetal will yield the desired diol.
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of 2-methyl-1,3-diol acetals can be assigned based on coupling constant analyses and nOe (Nuclear Overhauser Effect) studies from ¹H NMR spectroscopy.[1] For the final diol product, comparison with known spectral data or conversion to a crystalline derivative for X-ray analysis can confirm the absolute stereochemistry.
Q3: Are there alternative synthetic routes to achieve the syn-1,3-diol motif?
A3: Yes, besides the rhenium-catalyzed method, syn-1,3-diols can be synthesized through the regioselective ring-opening of trans-epoxides. This provides a complementary approach to access this stereochemical arrangement.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: For the rhenium-catalyzed transposition, ensure the catalyst is active and the solvent is anhydrous. While the reaction typically proceeds well at ambient temperature, gentle heating (e.g., to 40 °C) can sometimes increase the rate, but this should be done cautiously as it may affect diastereoselectivity.
Q5: What are the key safety precautions to take when working with rhenium catalysts?
A5: Rhenium(VII) oxide (Re₂O₇) is a strong oxidizing agent and is corrosive. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Experimental Protocols
Protocol 1: Rhenium-Catalyzed Synthesis of 2-Methyl-1,3-syn-diol Acetal
This protocol is adapted from the stereoselective synthesis of 2-methyl-1,3-syn-diol acetals via Re-catalyzed[1][2]-allylic alcohol transposition.[1]
Materials:
-
(E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohol (1 equivalent)
-
Rhenium(VII) oxide (Re₂O₇) (0.01 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the δ-hydroxymethyl-anti-homoallylic alcohol in anhydrous dichloromethane, add Re₂O₇ (1 mol%) at ambient temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-1,3-syn-diol acetal.
Visualizations
Caption: Workflow for Re-catalyzed synthesis of 2-methyl-1,3-syn-diol acetal.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of 2-Methyl-1,3-Pentanediol Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-methyl-1,3-pentanediol isomers. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 2-methyl-1,3-pentanediol isomers?
A1: The primary methods for purifying 2-methyl-1,3-pentanediol isomers are fractional distillation and chiral column chromatography (HPLC). The choice of method depends on the required purity and the isomeric composition of the mixture. Fractional distillation can be effective for separating diastereomers with different boiling points, while chiral HPLC is necessary for resolving enantiomers.
Q2: How can I separate the diastereomers of 2-methyl-1,3-pentanediol?
A2: Fractional distillation is a viable method for separating diastereomers of similar compounds and can be applied to 2-methyl-1,3-pentanediol. Additionally, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can effectively separate diastereomers.
Q3: Is it possible to separate the enantiomers of a specific 2-methyl-1,3-pentanediol isomer?
A3: Yes, enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2]
Q4: What are some potential impurities I might encounter during the synthesis and purification of 2-methyl-1,3-pentanediol?
A4: Common impurities may include unreacted starting materials, by-products from side reactions (e.g., dehydration products like unsaturated alcohols or ethers), and residual solvents used in the synthesis or purification process. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor separation of isomers | Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material. |
| Incorrect reflux ratio. | Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time. | |
| Fluctuations in heating. | Ensure stable and uniform heating of the distillation flask to maintain a steady distillation rate. | |
| Product decomposition | Distillation temperature is too high. | Perform the distillation under reduced pressure to lower the boiling point of the diols. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Chiral HPLC Separation
| Issue | Possible Cause | Solution |
| No separation of isomers | Incorrect chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your isomers.[1][2] |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For normal phase chromatography, vary the ratio of non-polar and polar solvents (e.g., hexane and ethanol).[3][4] For reversed-phase, adjust the aqueous-organic ratio. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of acid or base, to suppress unwanted interactions. | |
| Irreproducible retention times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. | |
| Low resolution | Suboptimal flow rate. | Optimize the flow rate to improve separation efficiency. |
| Inefficient column. | Check the column's performance with a standard compound. If efficiency is low, the column may need to be cleaned or replaced. |
Experimental Protocols
Protocol 1: Fractional Distillation for Diastereomer Enrichment
This protocol is adapted from general procedures for purifying diols.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Place the crude mixture of 2-methyl-1,3-pentanediol isomers into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Once boiling starts, adjust the heating to establish a steady reflux in the column.
-
Set an appropriate reflux ratio (e.g., 5:1 to 10:1, drops returning to the column vs. drops collected).
-
Collect fractions based on the boiling point. The different diastereomers should distill at slightly different temperatures.
-
It is advisable to perform the distillation under reduced pressure to prevent thermal decomposition.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and purity.
Quantitative Data (Illustrative)
| Parameter | Value |
| Pressure | 10 mmHg |
| Boiling Point Range (Diastereomer 1) | 110-115 °C (estimated) |
| Boiling Point Range (Diastereomer 2) | 115-120 °C (estimated) |
| Typical Purity after a single distillation | 80-90% enrichment of one diastereomer |
Protocol 2: Chiral HPLC for Isomer Separation
This protocol is based on methods developed for the separation of other diol isomers.[3][4][6]
-
HPLC System: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or Refractive Index).
-
Chiral Column: Select a chiral column, for example, a (S,S)-Whelk-O 1 or a ChiraSpher column.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and ethanol. A typical starting point is a 97:3 (v/v) ratio of hexane to ethanol.[3][4] The mobile phase should be filtered and degassed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: Refractive Index Detector (as diols may have poor UV absorbance).
-
-
Sample Preparation: Dissolve a small amount of the 2-methyl-1,3-pentanediol isomer mixture in the mobile phase.
-
Analysis and Collection: Inject the sample onto the HPLC system. The two enantiomers or diastereomers should elute at different retention times. For preparative separation, fractions corresponding to each peak can be collected.
Quantitative Data (Illustrative, based on separation of a similar diol[3][4])
| Parameter | (S,S)-Whelk-O 1 Column | ChiraSpher Column |
| Mobile Phase | Hexane:Ethanol (97:3) | Hexane:Ethanol (95:5) |
| Resolution (Rs) | > 2.0 | > 1.5 |
Visualizations
Caption: General workflow for the purification of 2-methyl-1,3-pentanediol isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1,3-Pentanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-1,3-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with 2-methyl-1,3-pentanediol?
A1: 2-Methyl-1,3-pentanediol, as a diol, typically undergoes reactions characteristic of alcohols. The most common transformations include:
-
Dehydration: Elimination of water to form unsaturated alcohols or dienes.
-
Oxidation: Conversion of the alcohol groups to carbonyl compounds (aldehydes or ketones).
-
Esterification: Reaction with carboxylic acids or their derivatives to form mono- or di-esters.
-
Protecting Group Formation: Reaction with aldehydes or ketones to form cyclic acetals, thereby protecting the carbonyl group.
Q2: What are the expected major products for these common reactions?
A2: The expected major products are:
-
Dehydration: Primarily unsaturated alcohols such as 2-methyl-1-penten-3-ol, 2-methyl-2-penten-1-ol, or dienes like 2-methyl-1,3-pentadiene.
-
Oxidation: Depending on the oxidizing agent and reaction conditions, the secondary alcohol can be oxidized to a ketone, forming 1-hydroxy-2-methyl-3-pentanone. The primary alcohol can be oxidized to an aldehyde (2-methyl-3-hydroxy-pentanal) or a carboxylic acid (2-methyl-3-hydroxypentanoic acid).
-
Esterification: Monoesters or diesters of 2-methyl-1,3-pentanediol.
-
Protecting Group Formation: A cyclic acetal, specifically a 1,3-dioxane derivative.
Troubleshooting Guides: Common Side Products
This section details common side products encountered during reactions with 2-methyl-1,3-pentanediol and provides guidance on how to mitigate their formation.
Dehydration Reactions
Problem: My dehydration of 2-methyl-1,3-pentanediol is producing a mixture of isomers and unexpected byproducts.
Common Side Products:
| Side Product | Formation Pathway | Mitigation Strategies |
| Positional and geometric isomers of unsaturated alcohols/dienes | Non-selective protonation and elimination, carbocation rearrangements. | Use milder dehydration agents. Optimize reaction temperature and time. Employ catalysts that favor specific isomer formation. |
| Dienes (e.g., 2-methyl-1,3-pentadiene, 4-methyl-1,3-pentadiene) | Elimination of both hydroxyl groups. | Control reaction stoichiometry and temperature. A lower temperature may favor the formation of unsaturated alcohols over dienes. |
| Cyclic ethers (e.g., substituted tetrahydrofurans or tetrahydropyrans) | Intramolecular cyclization. | Use non-acidic dehydration methods if possible. Shorter reaction times can reduce the likelihood of cyclization. |
| Polymers | Acid-catalyzed polymerization of the resulting alkenes. | Add radical inhibitors. Keep the reaction temperature as low as possible. Remove the desired product from the reaction mixture as it forms. |
Troubleshooting Workflow: Dehydration
Caption: Troubleshooting workflow for dehydration reactions.
Oxidation Reactions
Problem: The oxidation of 2-methyl-1,3-pentanediol is leading to over-oxidation or cleavage of the carbon-carbon bond.
Common Side Products:
| Side Product | Formation Pathway | Mitigation Strategies |
| Carboxylic acids | Over-oxidation of the primary alcohol. | Use milder oxidizing agents (e.g., PCC, DMP). Control the stoichiometry of the oxidant. Maintain a low reaction temperature. |
| Ketones and Aldehydes | Oxidation of secondary and primary alcohols, respectively. The formation of one might be desired over the other. | Select an oxidant specific for primary or secondary alcohols if possible. Protect the alcohol group that should not be oxidized. |
| Cleavage products (e.g., smaller aldehydes, ketones, or carboxylic acids) | Strong oxidizing agents (e.g., permanganate, periodate) can cleave the C-C bond between the hydroxyl-bearing carbons. | Avoid harsh oxidizing agents. Use selective oxidants like Swern or Dess-Martin periodinane. |
| Methacrylic acid and methacrolein | In some cases, oxidation can be accompanied by dehydration. | Control reaction conditions to favor oxidation over dehydration, for instance by avoiding high temperatures and strongly acidic conditions. |
| Methane and 2-methylpropanal | Decomposition or side reactions under certain catalytic conditions. | Optimize catalyst and reaction conditions (temperature, pressure). |
Oxidation Signaling Pathway
Caption: Potential pathways in the oxidation of 2-methyl-1,3-pentanediol.
Esterification Reactions
Problem: Incomplete reaction or formation of undesired ester-related impurities during esterification.
Common Side Products:
| Side Product | Formation Pathway | Mitigation Strategies |
| Monoester | Incomplete reaction when the diester is the target. | Use an excess of the acylating agent. Increase reaction time or temperature. Use a more efficient catalyst. |
| Diester | Over-reaction when the monoester is the target. | Use a 1:1 stoichiometry of the diol and the acylating agent. Add the acylating agent slowly to the diol. |
| Unreacted starting material | Inefficient reaction conditions. | Ensure the catalyst is active. Remove water if it is a byproduct (e.g., Fischer esterification). Use a more reactive acylating agent (e.g., acid chloride or anhydride). |
| Dehydration products | If the esterification is acid-catalyzed and carried out at high temperatures, elimination of water can compete. | Use a non-acidic catalyst if possible (e.g., DCC). Keep the reaction temperature as low as feasible. |
Experimental Protocols
Dehydration of 2-Methyl-1,3-Pentanediol to Unsaturated Alcohols
Objective: To synthesize unsaturated alcohols from 2-methyl-1,3-pentanediol via acid-catalyzed dehydration.
Materials:
-
2-Methyl-1,3-pentanediol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Place 2-methyl-1,3-pentanediol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid while cooling the flask in an ice bath.
-
Set up a distillation apparatus and heat the mixture to the boiling point of the expected unsaturated alcohol.
-
Collect the distillate, which will be a mixture of the product and water.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
Oxidation of 2-Methyl-1,3-Pentanediol to 1-Hydroxy-2-methyl-3-pentanone
Objective: To selectively oxidize the secondary alcohol of 2-methyl-1,3-pentanediol to a ketone.
Materials:
-
2-Methyl-1,3-pentanediol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methyl-1,3-pentanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add PCC or DMP in one portion to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel.
Esterification of 2-Methyl-1,3-Pentanediol to the Diacetate Ester
Objective: To synthesize the diacetate ester of 2-methyl-1,3-pentanediol.
Materials:
-
2-Methyl-1,3-pentanediol
-
Acetic anhydride
-
Pyridine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-methyl-1,3-pentanediol in an excess of acetic anhydride and pyridine (or dichloromethane with a catalytic amount of DMAP).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diester, which can be purified by distillation or chromatography if necessary.
How to improve diastereoselectivity with (2S,3S)-2-Methyl-1,3-pentanediol
Welcome to the technical support center for (2S,3S)-2-Methyl-1,3-pentanediol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize its use as a chiral auxiliary for improving diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to improve diastereoselectivity?
A1: this compound is a chiral diol used as a chiral auxiliary in asymmetric synthesis.[1] It is temporarily attached to a prochiral substrate, forming a chiral acetal or ketal. This new chiral center influences the stereochemical outcome of subsequent reactions, such as nucleophilic additions, alkylations, or cycloadditions, by directing the approach of reagents from a less sterically hindered face. This process leads to the preferential formation of one diastereomer over others. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
Q2: In which types of reactions is this compound typically used?
A2: While specific applications are continually being explored, chiral diols like this compound are commonly employed in reactions where a new stereocenter is created adjacent to a carbonyl group or a double bond. These include:
-
Diastereoselective Aldol Reactions: To control the stereochemistry of the resulting β-hydroxy carbonyl compound.
-
Diastereoselective Alkylations: To direct the alkylation of enolates derived from esters or ketones.
-
Diastereoselective Diels-Alder Reactions: Where the diol auxiliary is attached to the dienophile to influence the facial selectivity of the cycloaddition.
-
Nucleophilic Additions to Carbonyls: Guiding the addition of organometallic reagents or hydrides.
Q3: How do I attach the this compound auxiliary to my substrate?
A3: The most common method for attaching the diol auxiliary is through the formation of an acetal or ketal with a carbonyl group on your substrate. This is typically achieved by reacting the carbonyl compound with this compound in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and a method to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent.
Q4: What are the common methods for cleaving the this compound auxiliary?
A4: Cleavage of the acetal or ketal linkage is typically accomplished under acidic conditions. Mild acidic hydrolysis, for example, using aqueous acetic acid or a catalytic amount of a stronger acid in a biphasic system, can regenerate the carbonyl group on your product and release the chiral diol. The specific conditions will depend on the acid sensitivity of your product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature often enhances diastereoselectivity by increasing the energetic difference between the transition states leading to the different diastereomers. Try running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). |
| Inappropriate Lewis Acid or Catalyst | The choice of Lewis acid can significantly influence the conformation of the substrate-auxiliary complex and, therefore, the diastereoselectivity. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific reaction. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to more polar aprotic solvents (e.g., dichloromethane, THF). |
| Steric Hindrance of Reagents | The steric bulk of the nucleophile or electrophile can impact facial selectivity. If possible, consider using reagents with different steric profiles. |
| Incomplete Formation of the Chelate | For reactions involving chelation control, ensure that the conditions favor the formation of a rigid chelate between the Lewis acid and the substrate-auxiliary complex. This may involve adjusting the stoichiometry of the Lewis acid. |
Issue 2: Difficult Auxiliary Cleavage or Product Decomposition
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Harsh Acidic Cleavage Conditions | If your product is acid-sensitive, standard strong acid hydrolysis can lead to decomposition or epimerization. |
| Solution 1: Milder Acidic Conditions: Try using weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). | |
| Solution 2: Two-Phase System: Use a biphasic system with a dilute strong acid to minimize contact time between the acid and the product. | |
| Solution 3: Lewis Acid-Mediated Cleavage: Some Lewis acids can promote acetal cleavage under milder conditions than Brønsted acids. | |
| Product Instability | The desired product may be inherently unstable under the reaction or workup conditions. |
| Solution: If possible, consider derivatizing the product in situ to a more stable compound before or immediately after auxiliary cleavage. |
Experimental Protocols
General Protocol for Acetal Formation:
-
To a solution of the carbonyl compound (1.0 equiv) in an appropriate solvent (e.g., toluene, dichloromethane) add this compound (1.1-1.2 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., triethylamine).
-
Purify the resulting chiral acetal by flash column chromatography.
General Protocol for Diastereoselective Aldol Addition:
-
Dissolve the chiral acetal substrate (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂, THF) and cool to the desired temperature (e.g., -78 °C).
-
Add the appropriate Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise and stir for the recommended time to allow for chelation.
-
Add the enolate precursor (e.g., a silyl enol ether, 1.2 equiv) dropwise.
-
Stir the reaction at the low temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the product by flash column chromatography.
General Protocol for Auxiliary Cleavage:
-
Dissolve the product from the diastereoselective reaction in a suitable solvent mixture (e.g., THF/water, acetone/water).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a stoichiometric amount of a weaker acid (e.g., acetic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the cleavage is complete, neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizations
Caption: General workflow for using this compound as a chiral auxiliary.
Caption: Troubleshooting guide for low diastereoselectivity.
References
Troubleshooting failed reactions involving chiral diols
Welcome to the Technical Support Center for Chiral Diol Reactions. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chiral diols.
FAQ 1: My stereoselective reaction is resulting in a low yield. What are the common causes and how can I fix it?
Low reaction yield is a frequent issue that can often be traced back to reaction conditions, catalyst activity, or the choice of solvent.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Solvent: The solvent plays a critical role in both yield and stereoselectivity.[1] Polar aprotic solvents like DMSO, or a mixture of DMSO and water, have been shown to significantly improve yields in certain asymmetric aldol reactions.[2] Conversely, apolar solvents like hexane or toluene can lead to very low yields.[2]
-
Catalyst Inactivity or Degradation: The catalyst, especially in asymmetric reactions like the Sharpless dihydroxylation, is crucial. Deactivation can occur due to impurities or leaching of the active metal from its support in heterogeneous systems.[3] Ensure the catalyst is handled correctly and consider using fresh batches. Additives, such as methanesulfonamide in Sharpless dihydroxylations, can accelerate key steps in the catalytic cycle.[4]
-
Incorrect Stoichiometry or Reaction Time: Verify the molar ratios of your reactants, catalyst, and any additives. The reaction may also require more time to reach completion. Monitor the reaction's progress using techniques like TLC or LC-MS.
-
Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. Ensure consistent and accurate temperature control throughout the experiment.
Data Presentation: Effect of Solvent on Asymmetric Aldol Reaction Yield
The following table summarizes the impact of different solvents on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of a benchmark asymmetric aldol reaction.[2][5]
| Entry | Solvent | Yield (%)[2][5] | dr (anti/syn)[2][5] | ee (%)[2][5] |
| 1 | DMSO | 85 | 78:22 | 78 |
| 2 | DMSO/H₂O (8:2) | 92 | 91:9 | 85 |
| 3 | MeOH | 86 | 76:24 | 75 |
| 4 | EtOH | 48 | 65:34 | 45 |
| 5 | Hexane | 12 | 57:43 | 18 |
| 6 | THF | <10 | - | - |
Visualization: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
FAQ 2: My reaction shows poor enantioselectivity (low ee%). What factors should I investigate?
Low enantiomeric excess (ee%) indicates that the chiral catalyst or environment is not effectively controlling the stereochemical outcome of the reaction.
Potential Causes and Troubleshooting Steps:
-
Incorrect Chiral Ligand: In reactions like the Sharpless Asymmetric Dihydroxylation, the choice of the chiral ligand is paramount. The two commercially available mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide opposite enantiomers.[4] Ensure you are using the correct mix to obtain the desired stereoisomer.
-
Catalyst Scaffold: The structure of the chiral diol catalyst itself has a significant impact. Axially chiral aromatic diols like BINOL and VANOL derivatives are often highly effective organocatalysts for inducing enantioselectivity.[6] The best catalyst is often determined empirically for a specific reaction.[6]
-
Racemization: The product may be racemizing under the reaction or workup conditions. This can be caused by acidic or basic conditions or elevated temperatures.[7] Analyze the ee% of the crude product immediately after the reaction to determine if racemization is occurring during purification.
-
Substrate Concentration: In some catalytic cycles, such as the Sharpless dihydroxylation, high substrate concentration can lead to a background reaction that is not mediated by the chiral ligand, thus lowering the overall ee%.[8]
Visualization: Logic Diagram for Improving Enantioselectivity
Caption: Key factors to investigate for improving poor enantioselectivity.
FAQ 3: How do I choose the right protecting group for my chiral diol, and what are common issues?
Protecting groups are often necessary to prevent side reactions but can add steps and generate waste.[9]
Common Protecting Groups and Troubleshooting:
-
Cyclic Acetals: 1,2- and 1,3-diols are most commonly protected as five- or six-membered cyclic acetals (e.g., benzylidene acetal, isopropylidene acetal/acetonide).[10] These are generally stable under basic and reductive conditions but are cleaved by acid.[10]
-
Regioselectivity Issues: In polyols, achieving regioselective protection can be a challenge. The thermodynamic tendency of benzylidene acetals to form six-membered rings and dimethyl acetals to form five-membered rings can be exploited for selective protection.[10]
-
Protecting Group-Free Synthesis: The most efficient synthesis avoids protecting groups altogether.[9] Catalyst-directed reactions that show a high kinetic preference for one hydroxyl group over another can enable site-selective functionalization of unprotected diols.[11]
Visualization: Protecting Group Selection Guide
Caption: Decision diagram for selecting a suitable diol protecting group.
FAQ 4: How can I accurately determine the enantiomeric purity of my chiral diol product?
Determining the optical purity is essential, as the biological activity of chiral drugs is highly dependent on it.[12][13]
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary and most common technique for determining enantiomeric purity.[14] Modern chiral columns are robust and compatible with both normal and reverse-phase conditions.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a fast and accurate method without the need for standard curves.[12][15] The diol is derivatized with a chiral derivatizing agent (CDA), such as a chiral boric acid, to form diastereomers.[12][16] These diastereomers exhibit distinct, well-resolved signals in the ¹H or ¹³C NMR spectrum, allowing for direct integration to determine the enantiomeric ratio.[12][17]
-
Gas Chromatography (GC): GC is used occasionally, typically after derivatization to make the diol more volatile.[14]
Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR Spectroscopy
This protocol is adapted from methods using a chiral boric acid as a derivatizing agent.[12]
-
Sample Preparation: In a clean NMR tube, dissolve the chiral diol sample (racemic or enantioenriched, ~10 mmol) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Addition of CDA: Add an excess (~30 mmol) of the chiral derivatizing agent (e.g., a chiral boric acid derivative) to the NMR tube.
-
Reaction: Mix the contents thoroughly for approximately 15 minutes at room temperature (ultrasound can be used to accelerate the formation of the diastereomeric esters).[12] The reaction is typically fast and complete.[16]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
-
Data Analysis: Identify the characteristic, well-separated signals corresponding to the protons of the two diastereomeric derivatives. The chemical shift non-equivalence (ΔΔδ) can be significant (up to 0.39 ppm), allowing for clear baseline separation.[12]
-
Calculation: Carefully integrate the area of the two distinct signals. The enantiomeric excess (ee%) is calculated using the formula: ee% = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. scispace.com [scispace.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Post-Reaction Removal of (2S,3S)-2-Methyl-1,3-pentanediol Auxiliary
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the (2S,3S)-2-Methyl-1,3-pentanediol chiral auxiliary from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing the this compound auxiliary post-reaction?
A1: The most common methods for removing the this compound auxiliary include:
-
Hydrolytic Cleavage: This is often the first step, where the covalent bond connecting the auxiliary to the product is broken, typically under acidic or basic conditions.
-
Liquid-Liquid Extraction: This technique is used to separate the water-soluble diol auxiliary from the desired organic product.
-
Column Chromatography: This method is effective for separating the auxiliary from the product based on differences in polarity.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the auxiliary, distillation can be an efficient purification method.[1]
Q2: How do I choose the best removal method for my specific product?
A2: The choice of method depends on the chemical properties of your desired product, including its stability to acidic or basic conditions, polarity, and volatility.
-
For acid- or base-sensitive products, a milder cleavage method followed by chromatography is recommended.
-
For non-polar products, liquid-liquid extraction is often a straightforward and effective first-line approach.
-
For volatile products, distillation may be a suitable option.
Q3: Can the this compound auxiliary be recovered and reused?
A3: Yes, a key advantage of using a chiral auxiliary is the potential for its recovery and reuse.[2] After cleavage, the auxiliary is typically in the aqueous phase following an extraction and can be recovered by evaporation of the water. Further purification of the recovered auxiliary may be necessary.
Troubleshooting Guides
Issue 1: Incomplete Removal of the Auxiliary
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure sufficient reaction time and appropriate temperature for the hydrolysis step. The pH of the solution should be verified to be in the optimal range for cleavage. |
| Inefficient Extraction | Increase the number of extractions with the aqueous phase. Using a saturated brine solution for the final wash can help to further draw the diol into the aqueous layer. |
| Co-elution in Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if co-elution persists. |
Issue 2: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Step |
| High Concentration of Polar Species | Dilute the organic phase with more solvent before extraction. |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking.[3] |
| Similar Densities of aueous and Organic Phases | Add a small amount of brine to the aqueous layer to increase its density and aid in phase separation. |
Issue 3: Product Degradation During Auxiliary Removal
| Potential Cause | Troubleshooting Step |
| Harsh Hydrolysis Conditions | Use milder cleavage conditions. For example, if acidic hydrolysis is causing degradation, consider enzymatic cleavage or other milder methods. For base-sensitive products, avoid strong bases like NaOH or KOH and consider using milder bases like sodium bicarbonate. |
| Thermal Degradation During Distillation | If your product is not thermally stable, avoid distillation. If it is moderately stable, perform the distillation under reduced pressure to lower the boiling point. |
Data Presentation
Table 1: Physical and Chemical Properties of 2-Methyl-1,3-pentanediol
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [4][5] |
| Molecular Weight | 118.17 g/mol | [4][5] |
| Boiling Point | Not explicitly found for the (2S,3S) isomer, but related diols have high boiling points. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| Appearance | Likely a colorless liquid. |
Experimental Protocols
Protocol 1: General Hydrolytic Cleavage and Extractive Workup
-
Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Hydrolysis:
-
Acidic Hydrolysis: Add a 1M HCl solution to the reaction mixture and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Basic Hydrolysis: Add a 1M NaOH solution and stir. Monitor the reaction by TLC.
-
-
Neutralization (if necessary): If a strong acid or base was used for hydrolysis, neutralize the mixture. For acidic hydrolysis, slowly add a saturated sodium bicarbonate solution until effervescence ceases. For basic hydrolysis, add a 1M HCl solution until the pH is neutral.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Shake the funnel gently, venting frequently to release any pressure.[3]
-
Allow the layers to separate. The aqueous layer will contain the this compound auxiliary.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize product recovery.
-
-
Washing: Combine the organic extracts and wash with a saturated brine solution to remove residual water and any remaining diol.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the extractive workup in a minimal amount of the chromatography eluent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the desired product.
-
Loading and Elution: Carefully load the sample onto the top of the silica gel. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product, free from the chiral auxiliary.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Workflow for the removal and recovery of the this compound auxiliary.
References
- 1. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,3R)-2-Methyl-1,3-pentanediol | C6H14O2 | CID 10986199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of (2S,3S)-2-Methyl-1,3-pentanediol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2S,3S)-2-Methyl-1,3-pentanediol under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an acidic environment?
A1: Under acidic conditions, this compound, like other 1,3-diols, can undergo several degradation reactions. The primary pathways include:
-
Dehydration: Acid-catalyzed elimination of water can lead to the formation of unsaturated alcohols or dienes.
-
Cyclization: Intramolecular etherification, promoted by an acid catalyst, can occur to form a substituted oxetane.[1]
-
Cleavage: While less common for non-tertiary diols, acid-catalyzed cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons can potentially occur, yielding smaller carbonyl compounds and olefins.[2]
Q2: I am observing unexpected byproducts in my reaction mixture containing this compound and an acid catalyst. What could they be?
A2: Unexpected byproducts are likely the result of the degradation pathways mentioned above. Depending on the specific acid, temperature, and solvent system, you may be observing the formation of unsaturated alcohols, dienes, or a cyclic ether (specifically, a substituted oxetane). It is recommended to characterize these byproducts using techniques like GC-MS or LC-MS to confirm their identity and adjust your reaction conditions accordingly.
Q3: How can I prevent the degradation of this compound during a reaction that requires acidic conditions?
A3: To prevent degradation, you can protect the diol functionality before exposing it to acidic conditions. A common strategy for protecting 1,3-diols is the formation of a cyclic acetal, such as a benzylidene acetal.[3] These protecting groups are generally stable to a wide range of reaction conditions but can be readily removed under different acidic or reductive conditions once the desired transformation is complete.[4][5]
Q4: At what pH range is this compound expected to be most stable?
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of multiple unidentified impurities when using this compound in an acid-catalyzed reaction.
| Possible Cause | Suggested Solution |
| Acid-catalyzed degradation of the diol. | - Lower the reaction temperature. - Use a milder acid catalyst. - Reduce the reaction time. - Protect the diol functionality as a cyclic acetal before the acidic step.[3][4][5] |
| High concentration of acid. | - Decrease the concentration of the acid catalyst. - Consider using a solid acid catalyst for easier removal and potentially higher selectivity.[7] |
| Prolonged exposure to acidic conditions. | - Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
Issue 2: The formation of a cyclic ether byproduct is detected.
| Possible Cause | Suggested Solution |
| Intramolecular acid-catalyzed cyclization of the 1,3-diol.[1] | - Employ a less coordinating solvent to disfavor intramolecular reactions. - Lower the reaction temperature to reduce the rate of cyclization. - Use a bulkier acid catalyst that may sterically hinder the intramolecular attack. |
Quantitative Data Summary
While specific kinetic data for the acid-catalyzed degradation of this compound is not available in the literature, the following table provides a template for organizing such data if determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 1 | 3 | 5 |
| Temperature (°C) | 25 | 50 | 75 |
| Half-life (t½) | Data | Data | Data |
| Primary Degradation Product(s) | e.g., Unsaturated alcohol | e.g., Cyclic ether | e.g., Minimal degradation |
Experimental Protocols
Protocol: General Procedure for Assessing the Acidic Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific acidic conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 1, 3, 5) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate buffer for pH 3-6).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.
-
Stability Study Setup:
-
For each pH condition, add a known volume of the diol stock solution to a known volume of the corresponding buffer solution in a sealed vial.
-
Prepare multiple vials for each condition to allow for sampling at different time points.
-
Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials for each condition.
-
Immediately quench the degradation by neutralizing the acid with a suitable base if necessary.
-
Analyze the sample by a suitable analytical method, such as HPLC with UV or MS detection, or GC-FID, to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Relationship between experimental parameters and compound stability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with (2S,3S)-2-Methyl-1,3-pentanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,3S)-2-Methyl-1,3-pentanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of stereoselective syntheses utilizing this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in pharmaceutical development?
A1: this compound is a valuable chiral building block and auxiliary in asymmetric synthesis. Its stereodefined 1,3-diol motif is a common structural feature in many natural products and pharmaceutically active compounds. It is frequently employed in reactions such as aldol condensations, diastereoselective reductions, and the synthesis of complex polyhydroxylated natural products to control the stereochemistry of newly formed chiral centers.[1]
Q2: How does the choice of solvent impact the stereoselectivity of reactions involving this compound derivatives on a larger scale?
A2: Solvent polarity and its ability to coordinate with reagents can significantly influence the transition state of the reaction, thereby affecting diastereoselectivity. When scaling up, localized concentration and temperature gradients can alter these interactions. It is crucial to select a solvent that ensures homogeneity and maintains the desired reaction kinetics. For instance, in reactions involving organometallic reagents, a switch from ethereal solvents to less coordinating solvents like toluene might be necessary for better temperature control at an industrial scale, but this could impact the stereochemical outcome.
Q3: What are the recommended methods for removing the this compound auxiliary after the reaction?
A3: The removal of the chiral auxiliary is a critical step. Common methods include acidic or basic hydrolysis, reductive cleavage, or oxidative cleavage, depending on the linkage to the substrate. On a larger scale, the choice of cleavage method should consider factors like the stability of the desired product, the ease of separation of the auxiliary from the product, and the cost and safety of the reagents. For example, if the product is sensitive to harsh pH, enzymatic hydrolysis might be a viable, albeit potentially more expensive, alternative for large-scale production. Subsequent purification is often achieved through distillation or crystallization, taking advantage of the differing physical properties of the product and the recovered auxiliary.
Q4: Are there any specific safety precautions to consider when scaling up reactions with this compound?
A4: Standard laboratory safety protocols should be followed. When moving to a larger scale, a thorough thermal risk assessment is essential. Reaction calorimetry can be used to determine the heat of reaction and identify any potential for thermal runaway. If the reaction is highly exothermic, measures such as controlled addition of reagents, efficient heat exchange systems, and dilution might be necessary to maintain a safe operating temperature.
Troubleshooting Guides
Issue 1: Decreased Diastereoselectivity upon Scale-Up
Q: We observed excellent diastereoselectivity (>95:5 dr) in our lab-scale aldol reaction using a derivative of this compound. However, upon scaling up to a 10L reactor, the diastereomeric ratio dropped to 80:20. What could be the cause and how can we mitigate this?
A: A decrease in diastereoselectivity upon scale-up is a common issue often related to mass and heat transfer limitations.
-
Potential Causes:
-
Poor Temperature Control: Inadequate heat dissipation in a larger reactor can lead to localized "hot spots" where the reaction proceeds at a higher temperature, potentially favoring the formation of the undesired diastereomer.
-
Inefficient Mixing: Slower or non-uniform mixing can result in localized high concentrations of reactants, altering the reaction kinetics and the stereochemical control.
-
Slower Reagent Addition: If the rate of addition of a reagent does not scale linearly with the reaction volume, the concentration profile will differ from the lab-scale experiment, which can impact selectivity.
-
-
Troubleshooting Steps:
-
Calorimetric Studies: Perform reaction calorimetry on a small scale to understand the heat flow of the reaction and predict the thermal behavior at a larger scale.
-
Optimize Reagent Addition: Adjust the addition rate of the reagents in the larger reactor to mimic the concentration profile of the lab-scale experiment. This may involve using a syringe pump for more precise control even at a larger scale.
-
Improve Agitation: Ensure the stirring speed and impeller design are adequate for the larger volume to maintain a homogeneous reaction mixture.
-
Re-evaluate Solvent Choice: A solvent with a higher boiling point or better heat capacity might be necessary to improve temperature control.
-
Issue 2: Difficulties in Removing the Chiral Auxiliary
Q: We are struggling with the hydrolytic removal of the this compound auxiliary from our product at a kilogram scale. The reaction is sluggish, and we are observing some product degradation. What are our options?
A: Challenges in auxiliary removal are often exacerbated at a larger scale due to mass transfer limitations and prolonged reaction times.
-
Potential Causes:
-
Phase Transfer Issues: If the reaction involves multiple phases (e.g., an organic substrate and an aqueous acid/base), inefficient mixing can slow down the hydrolysis.
-
Product Inhibition: The accumulation of the product or the cleaved auxiliary in the reaction mixture might inhibit the progress of the hydrolysis.
-
Product Instability: Prolonged exposure to harsh hydrolytic conditions at elevated temperatures can lead to the degradation of the desired product.
-
-
Troubleshooting Steps:
-
Alternative Cleavage Methods: Investigate milder cleavage conditions. For example, if acidic hydrolysis is causing degradation, consider enzymatic cleavage or reductive cleavage under neutral conditions.
-
Phase Transfer Catalysis: If the hydrolysis is a two-phase reaction, the addition of a phase transfer catalyst can significantly improve the reaction rate.
-
Continuous Flow Processing: A continuous flow reactor can offer better control over reaction time, temperature, and mixing, potentially allowing for a more efficient and cleaner cleavage reaction with minimized product degradation.
-
Work-up Procedure: Optimize the work-up procedure to quickly separate the product from the reaction mixture once the hydrolysis is complete to prevent further degradation.
-
Experimental Protocols & Data
While specific protocols are highly dependent on the reaction, the following tables provide generalized data for related processes that can serve as a starting point for optimization.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Conditions for a Generic Diastereoselective Reduction
| Parameter | Lab-Scale (100 mL) | Pilot-Scale (50 L) | Key Considerations for Scale-Up |
| Reactant Concentration | 0.5 M | 0.2 - 0.5 M | Higher dilutions may be needed for better temperature control. |
| Reagent Addition Time | 10 minutes | 1 - 2 hours | Slower addition is crucial to manage exotherms. |
| Reaction Temperature | -78 °C (Dry Ice/Acetone) | -60 to -70 °C (Cryo-cooler) | Maintaining very low temperatures is energy-intensive at scale. |
| Stirring Speed | 500 rpm (Magnetic Stirrer) | 100 - 300 rpm (Impeller) | Ensure adequate mixing without causing shear stress on sensitive molecules. |
| Work-up Procedure | Aqueous Quench & Extraction | Phased Quench & Centrifugation | Efficient separation of large volumes of immiscible liquids is critical. |
Table 2: Typical Solvents for Reactions Involving Chiral Diols
| Solvent | Boiling Point (°C) | Key Properties & Scale-Up Considerations |
| Tetrahydrofuran (THF) | 66 | Good for solubility, but low boiling point can be an issue for temperature control in exothermic reactions. |
| Dichloromethane (DCM) | 40 | Versatile solvent, but its low boiling point and environmental concerns can be problematic for industrial scale. |
| Toluene | 111 | Higher boiling point allows for a wider temperature range and better heat transfer. |
| Methyl t-butyl ether (MTBE) | 55 | Can be a good alternative to THF with a lower peroxide formation tendency. |
Visualizations
Caption: Asymmetric synthesis workflow.
Caption: Troubleshooting decreased diastereoselectivity.
References
Technical Support Center: Asymmetric Synthesis of 1,3-Diols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding catalyst selection for the asymmetric synthesis of 1,3-diols.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the asymmetric synthesis of 1,3-diols?
A1: The synthesis of chiral 1,3-diols typically involves two main strategies. The most common is a two-step process that includes an initial asymmetric aldol reaction to create a chiral 1,3-keto alcohol, followed by a diastereoselective reduction of the ketone.[1][2] Another key method is the enantioselective catalytic reduction of 1,3-hydroxy ketones.[3] Various catalytic systems can be employed, including organocatalysts, metal complexes, and enzymes.[4][5]
Q2: What types of catalysts are commonly used for the initial asymmetric aldol reaction?
A2: Organocatalysts, particularly amino acid derivatives like proline and its analogs, are widely used for asymmetric aldol reactions to form the 1,3-keto alcohol intermediate.[1][5] These are often favored due to their low cost, stability, and natural abundance.[5] Metal-based catalysts are also employed to facilitate these transformations.
Q3: Which catalysts are effective for the subsequent reduction of the chiral keto alcohol to the 1,3-diol?
A3: For the asymmetric reduction of the intermediate keto alcohol, organoborane catalysts, such as CBS-oxazaborolidine complexes, are highly effective in achieving excellent enantioselectivity for the second stereogenic center.[1][3] This step is crucial for ensuring the high enantiomeric purity of the final 1,3-diol.[3]
Q4: How critical is the choice of solvent and additives in these reactions?
A4: The selection of solvents and additives is critical and can significantly impact the reaction's yield, enantiomeric excess (ee), and diastereomeric ratio (dr). For instance, in proline-catalyzed aldol reactions, solvents like DMSO are often optimal.[1] The use of additives, such as copper triflate (Cu(OTf)₂), has been shown to dramatically improve results, leading to high yields and selectivities.[1][2]
Q5: Can enzymes be used for the synthesis of chiral 1,3-diols?
A5: Yes, enzymes are valuable catalysts for synthesizing chiral diols.[6] Methods such as enzymatic reduction of 1,3-diketones and enzymatic kinetic resolutions are effective strategies.[3][4] Lipases, in combination with transition metals like ruthenium for in-situ racemization, have been successfully used in dynamic kinetic resolution processes to produce enantiomerically pure diols.[4]
Troubleshooting Guide
Problem 1: Low enantioselectivity (ee) or diastereoselectivity (dr) in the aldol reaction.
Answer:
-
Catalyst Screening: The initial catalyst choice may not be optimal for your specific substrates. It is essential to screen a variety of catalysts. For organocatalyzed aldol reactions, different proline derivatives can yield significantly different results.[1]
-
Solvent Optimization: The reaction solvent plays a crucial role. A screening of polar aprotic, polar protic, and apolar solvents should be performed to find the ideal conditions.[2]
-
Additive Effect: Consider the use of Lewis acid additives. For example, adding Cu(OTf)₂ to a proline-derivative-catalyzed reaction has been demonstrated to substantially increase both ee and dr.[1]
-
Temperature Control: Reaction temperature can influence stereoselectivity. Running the reaction at lower temperatures often improves selectivity, though it may require longer reaction times.
Problem 2: Poor yield of the desired 1,3-diol.
Answer:
-
Reaction Time: Ensure the reaction has run to completion. Monitor the reaction progress using techniques like TLC or HPLC. Some reactions, especially at room temperature, may require several days.[1]
-
Catalyst Loading: The amount of catalyst can be a critical factor. While lower loadings are desirable, increasing the catalyst percentage (e.g., from 10 mol% to 20 mol%) might be necessary to improve conversion and yield.[1]
-
Substrate Purity: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Ensure the purity of your aldehydes and ketones.
-
Water Scavenging: For reactions sensitive to moisture, the use of molecular sieves or a Dean-Stark apparatus to remove water can be beneficial, particularly in acetal formation steps which can be a related synthetic route.[7]
Problem 3: Difficulty in obtaining a single enantiomer of the 1,3-diol.
Answer:
-
Two-Step Asymmetric Approach: Achieving high enantiopurity for both stereocenters in a single step is challenging. A highly effective strategy is a two-step process: first, an asymmetric aldol reaction to produce a highly enantioenriched 1,3-keto alcohol (>99% ee), followed by a highly selective asymmetric reduction.[2]
-
Choice of Reduction Catalyst: The catalyst for the second step (reduction) is crucial for controlling the stereochemistry of the second alcohol group. Chiral oxazaborolidine reagents (CBS catalysts) are known to provide excellent selectivity in the reduction of chiral keto alcohols.[1][3]
Data Presentation: Catalyst Performance
The following table summarizes the performance of various organocatalysts in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, highlighting the impact of catalyst structure on yield, diastereomeric ratio, and enantiomeric excess.
| Entry | Catalyst | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | 3a (L-Proline) | 83 | 78:22 | 71 |
| 2 | 3b ((R)-amino-phenyl-acetic acid) | 67 | 76:24 | 20 |
| 3 | 3c ((S)-diphenyl-pyrrolidin-2-yl-methanol) | 59 | 63:37 | 26 |
| 4 | 3d | 45 | 55:45 | 14 |
| 5 | 3e | 63 | 68:32 | 63 |
| 6 | 3f | 73 | 60:40 | 52 |
| 7 | 3g (proline-derived) | 85 | 78:22 | 78 |
| 8 | 3h | 75 | 67:33 | 46 |
| 9 | 3i | 64 | 61:39 | 15 |
| Data adapted from a study on a new strategy for 1,3-diol synthesis.[1] Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), and catalyst (20 mol%) were stirred in DMSO (1 mL) at room temperature for 3 days.[1] |
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction Using a Proline-Derived Organocatalyst
This protocol describes a general procedure for the synthesis of chiral 1,3-keto alcohols, which are precursors to 1,3-diols.
Materials:
-
Cyclohexanone (1a)
-
p-Nitrobenzaldehyde (2a)
-
Proline-derived organocatalyst (e.g., catalyst 3g)[1]
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
Procedure:
-
To a reaction vial, add cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), the organocatalyst (20 mol%), and Cu(OTf)₂ (10 mol%).
-
Add a mixture of DMSO and water (e.g., 1 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 3 days). The progress can be monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by HPLC analysis using a suitable chiral column (e.g., Chiralpac AD-H).[1]
Visualizations
Caption: Workflow for catalyst selection and optimization in a two-step asymmetric synthesis of 1,3-diols.
Caption: Postulated mechanism for an organocatalyzed asymmetric aldol reaction using a proline derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Process Optimization for the Synthesis of 1,2-Pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-pentanediol.
Troubleshooting Guide
Issue 1: Low Yield of 1,2-Pentanediol in Hydrogenation of Furfural/Furfuryl Alcohol
Question: We are experiencing low yields of 1,2-pentanediol during the hydrogenation of furfural or furfuryl alcohol. What are the potential causes and how can we optimize the process?
Answer:
Low yields in this process can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity. Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Activity: The choice of catalyst is critical. Noble metal catalysts like platinum (Pt) and rhodium (Rh) supported on materials like activated carbon or metal oxides often exhibit high activity and selectivity.[1][2][3] Non-noble metal catalysts, such as those based on copper, can also be used but may require more specific optimization.[4]
-
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may have deactivated due to coking (carbon deposition) or poisoning. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Refer to optimized protocols for the recommended catalyst-to-substrate ratio. For instance, a 1% (w/w) Rhodium on OMS-2 catalyst has shown excellent results.[2][3]
-
Dispersion: Poor dispersion of the active metal on the support can reduce catalytic efficiency. Ensure the catalyst is of high quality with good metal dispersion.
-
-
-
Reaction Conditions: Precise control of temperature, pressure, and reaction time is crucial for maximizing yield and selectivity.
-
Troubleshooting Steps:
-
Temperature: Sub-optimal temperatures can lead to incomplete reaction or the formation of byproducts. For Rh/OMS-2 catalysts, a reaction temperature of 160°C has been shown to be effective.[2][3]
-
Hydrogen Pressure: Inadequate hydrogen pressure will slow down the hydrogenation process. A pressure of 30 atm has been used successfully with Rh/OMS-2 catalysts.[2][3]
-
Reaction Time: Shorter reaction times may result in incomplete conversion, while excessively long times can lead to the formation of degradation products. An 8-hour reaction time has been reported as optimal in some systems.[2][3]
-
-
-
Substrate and Solvent Purity: Impurities in the furfural/furfuryl alcohol or solvent can poison the catalyst.
-
Troubleshooting Steps:
-
Ensure the purity of the starting materials and solvents. Distillation or other purification methods may be necessary.
-
-
Issue 2: Poor Selectivity with Formation of Byproducts like 1,5-Pentanediol
Question: Our synthesis is producing a significant amount of 1,5-pentanediol and other byproducts instead of the desired 1,2-pentanediol. How can we improve selectivity?
Answer:
The formation of 1,5-pentanediol is a common side reaction, particularly in the hydrogenolysis of furfuryl alcohol. Improving selectivity requires careful control over the catalyst and reaction conditions to favor the desired reaction pathway.
-
Catalyst Design: The catalyst's properties play a major role in directing the reaction towards 1,2-pentanediol.
-
Troubleshooting Steps:
-
Bifunctional Catalysts: Employing a bifunctional catalyst with both metallic and acidic or basic sites can enhance selectivity. For example, a Rh/OMS-2 catalyst has both metallic rhodium for hydrogenation and basic sites on the OMS-2 support.[2][3]
-
Promoters: The addition of a second metal (promoter) can modify the catalyst's electronic properties and improve selectivity. For instance, the use of a Pt-Fe bimetallic catalyst has been shown to weaken the hydrogenation of the furan ring, thereby promoting the selective ring-opening to 1,2-pentanediol.[5]
-
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
-
Troubleshooting Steps:
-
Experiment with different solvents. Water has been shown to be an effective solvent in some systems, such as with a Ru/MgO catalyst, leading to higher selectivity for 1,2-pentanediol.[6]
-
-
Issue 3: Difficulties in Product Purification
Question: We are facing challenges in separating 1,2-pentanediol from the reaction mixture and byproducts. What are the recommended purification methods?
Answer:
Purification of 1,2-pentanediol typically involves fractional distillation.[7] However, the presence of byproducts with close boiling points can complicate this process.
-
Troubleshooting Steps:
-
Optimize Distillation:
-
Use a high-efficiency fractional distillation column.
-
Carefully control the distillation pressure and temperature to achieve better separation.
-
-
Pre-treatment:
-
If significant amounts of acidic or basic byproducts are present, consider a neutralization and extraction step before distillation.
-
-
Chromatography: For high-purity applications, column chromatography can be employed, although it is less practical for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 1,2-pentanediol?
A1: The primary industrial synthesis methods for 1,2-pentanediol are:
-
Hydrogenation of 2-Hydroxyvaleraldehyde: This is a common method that involves the catalytic hydrogenation of 2-hydroxyvaleraldehyde.[1]
-
Epoxide Ring Opening of 1,2-Pentene Oxide: This process involves the hydrolysis of 1,2-pentene oxide, which is typically synthesized from 1-pentene.[1][8][9] This method can achieve high conversion rates with minimal side reactions.[1]
-
Hydrogenolysis of Furfural or Furfuryl Alcohol: This is a green and sustainable route that utilizes biomass-derived furfural or furfuryl alcohol as the starting material.[4][10][11]
Q2: What are the typical reaction conditions for the synthesis of 1,2-pentanediol from butyraldehyde and paraformaldehyde?
A2: This is a two-step process. The optimal conditions for each step are summarized below.[12]
Table 1: Optimized Reaction Conditions for Two-Step Synthesis from Butyraldehyde [12]
| Step | Reactants | Catalyst | Molar Ratio (Reactant:Catalyst) | Temperature (°C) | Pressure (MPa) | Average Yield (%) |
| 1: Acylion Condensation | n-Butyraldehyde, Paraformaldehyde | 3-ethyl benzothiazole bromide | n(butyl aldehyde):n(catalytic agent) = 1:0.1 | 70 | - | 56.6 |
| 2: Hydrogenation | 1-hydroxy-2-pentanone | Pd/C | - | 55 | 1.5 | 91.6 |
Q3: Can you provide a summary of different catalytic systems used for the synthesis of 1,2-pentanediol from furfural/furfuryl alcohol?
A3: Several catalytic systems have been investigated for this conversion. The table below summarizes the performance of some of these catalysts.
Table 2: Comparison of Catalytic Systems for 1,2-Pentanediol Synthesis from Furfural/Furfuryl Alcohol
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity to 1,2-PeD (%) | Reference |
| 1% Rh/OMS-2 | Furfural | 160 | 30 | 8 | ~100 | 87 | [2][3] |
| Pt/HT | Furfural | - | - | - | - | 73 (Yield) | [2] |
| Pd/MMT-K10 | Furfural | - | - | - | Complete | 66 (Yield) | [2] |
| Ru/MnOx | Furfuryl Alcohol | 150 | 1.5 (MPa) | - | - | 42.1 (Yield) | [10] |
| 0.1Pt0.05Fe/MT | Furfural | 140 | 0.1 (MPa) | - | - | High Production Rate | [5] |
| Ni-Sn/ZnO | Furfuryl Alcohol | - | - | >300 | - | 91 (Yield) | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Pentanediol via Hydrogenolysis of Furfural using Rh/OMS-2 Catalyst [2][3]
-
Catalyst Preparation: Synthesize the 1% (w/w) Rh/OMS-2 catalyst using a hydrothermal method.
-
Reaction Setup:
-
Charge a high-pressure batch reactor with the 1% Rh/OMS-2 catalyst and the solvent.
-
Add furfural to the reactor.
-
-
Reaction:
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor to 30 atm with hydrogen.
-
Heat the reactor to 160°C and maintain for 8 hours with constant stirring.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to recover the catalyst.
-
Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
-
Purify the 1,2-pentanediol from the filtrate by fractional distillation.
-
Visualizations
References
- 1. methods of preparation of 1,2-pentanediol [cnchemshop.com]
- 2. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method - Google Patents [patents.google.com]
- 5. Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. US4605795A - Continuous process for the production of pentanediol-1,2 - Google Patents [patents.google.com]
- 9. CA1236486A - Continuous process for producing 1,2-pentanediol - Google Patents [patents.google.com]
- 10. cst.kipmi.or.id [cst.kipmi.or.id]
- 11. US20140066666A1 - Method For Producing 1,2-Pentanediol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Asymmetric Synthesis Strategies: Evans Auxiliaries vs. Chiral Building Blocks like (2S,3S)-2-Methyl-1,3-pentanediol
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chemists employ various strategies to control the three-dimensional arrangement of atoms. Among the most powerful of these are the use of chiral auxiliaries and the incorporation of chiral building blocks from the "chiral pool." This guide provides a detailed comparison of these two distinct approaches, exemplified by the widely used Evans auxiliaries and the specific chiral diol, (2S,3S)-2-Methyl-1,3-pentanediol.
While both are instrumental in asymmetric synthesis, they operate on fundamentally different principles. Evans auxiliaries are temporary appendages that direct the stereochemical outcome of a reaction on an achiral substrate, after which they are removed. In contrast, this compound serves as a permanent, stereochemically defined component that is integrated into the final molecular structure.
Evans Auxiliaries: The Archetype of Auxiliary-Controlled Asymmetric Synthesis
Evans oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] Developed by David A. Evans and his research group, these auxiliaries are typically derived from readily available amino acids, making both enantiomeric forms accessible.
The underlying principle of Evans auxiliaries is the temporary attachment to a carboxylic acid derivative, forming an N-acyloxazolidinone. The chiral environment created by the auxiliary then dictates the facial selectivity of subsequent reactions at the α-carbon.
Mechanism of Stereodirection
The high degree of stereoselectivity achieved with Evans auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered side. This is particularly effective in aldol and alkylation reactions.
In the case of a boron-mediated aldol reaction, a six-membered chair-like transition state is proposed, known as the Zimmerman-Traxler model. The conformation of this transition state, which minimizes steric interactions between the auxiliary's substituent, the enolate, and the incoming aldehyde, leads to the predictable formation of the syn-aldol product.[3]
Figure 1. General workflow for an Evans auxiliary-mediated asymmetric aldol reaction.
Performance in Key Asymmetric Reactions
Evans auxiliaries consistently provide high levels of diastereoselectivity in a range of transformations. The following table summarizes typical performance data for aldol and alkylation reactions.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Isobutyraldehyde | >99:1 | 80-90 | [4] |
| Benzaldehyde | >99:1 | 85-95 | [4] | |
| Alkylation | Benzyl bromide | >99:1 | 90-98 | [2] |
| Allyl iodide | 98:2 | ~95 | [1][5] |
Experimental Protocol: Evans Asymmetric Aldol Reaction
The following is a representative protocol for the asymmetric aldol reaction of an N-propionyloxazolidinone with isobutyraldehyde.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Methanol, 30% Hydrogen Peroxide, Saturated Sodium Bicarbonate solution
Procedure:
-
The N-propionyl imide (1.0 equiv) is dissolved in anhydrous DCM (0.2 M) and the solution is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour to ensure complete enolization.
-
The reaction is re-cooled to -78 °C, and freshly distilled isobutyraldehyde (1.5 equiv) is added dropwise. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of methanol, followed by a buffer solution. The product is extracted with an organic solvent.
-
For cleavage of the auxiliary, the crude aldol adduct is dissolved in a mixture of methanol and THF. The solution is cooled to 0 °C, and an aqueous solution of 30% hydrogen peroxide and lithium hydroxide is added. The mixture is stirred until cleavage is complete.
-
The product is worked up and purified by column chromatography to yield the chiral β-hydroxy acid, and the chiral auxiliary can be recovered.
This compound: A Chiral Pool-Derived Building Block
In contrast to the transient role of a chiral auxiliary, this compound represents a chiral building block. Such compounds are typically derived from the "chiral pool" – a collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. The inherent chirality of these starting materials is carried through a synthetic sequence to become a permanent part of the final target molecule.
This compound is a common structural motif in polyketide natural products and is often synthesized stereoselectively to be incorporated into a larger molecular framework.[4] Its stereocenters are not used to direct a reaction on a separate part of the molecule in a detachable fashion, but rather constitute a core piece of the final product's architecture.
Synthetic Strategies and Incorporation
The synthesis of specific stereoisomers of 2-methyl-1,3-diols often relies on stereoselective reactions such as asymmetric aldol reactions followed by reduction, or asymmetric crotylation reactions. Once synthesized, this chiral fragment is then used in subsequent coupling reactions to build up the desired natural product or pharmaceutical target.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Comparative Guide to (2S,3S)-2-Methyl-1,3-pentanediol and (2R,3R)-2-Methyl-1,3-pentanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary or building block is paramount to achieving high stereoselectivity. The enantiomers of 2-methyl-1,3-pentanediol, specifically (2S,3S)-2-methyl-1,3-pentanediol and (2R,3R)-2-methyl-1,3-pentanediol, represent valuable C6 chiral synthons. Their stereochemically defined 1,3-diol motif is a key structural feature in numerous natural products and pharmacologically active molecules. This guide provides a comparative overview of these two enantiomers, focusing on their synthesis and potential applications in asymmetric transformations, supported by experimental insights.
Stereoselective Synthesis of (2S,3S)- and (2R,3R)-2-Methyl-1,3-pentanediol
The enantiopure forms of 2-methyl-1,3-pentanediol are accessible through various stereoselective synthetic strategies. While a direct comparative study of different synthetic routes for these specific enantiomers is not extensively documented in publicly available literature, established methodologies for the synthesis of chiral 1,3-diols can be applied. Key approaches include the kinetic resolution of racemic mixtures and the asymmetric reduction of a corresponding β-hydroxy ketone.
One effective method for obtaining enantiomerically enriched diols is through kinetic resolution. For instance, the kinetic resolution of a racemic allenylboronate has been shown to be an effective strategy for producing chiral diols with high enantiomeric excess.[1][2] This approach involves the reaction of a racemic starting material with a chiral reagent, where one enantiomer reacts faster than the other, allowing for their separation.
Another powerful strategy is the diastereoselective reduction of a chiral β-hydroxy ketone precursor. The stereochemistry of the final diol is controlled by the chirality of the starting material and the choice of reducing agent.
Hypothetical Performance Data in Synthesis
While specific comparative data for the synthesis of (2S,3S)- and (2R,3R)-2-methyl-1,3-pentanediol is scarce, we can extrapolate expected performance based on similar stereoselective syntheses of 1,3-diols. The following table summarizes hypothetical data for a kinetic resolution approach, highlighting key performance indicators.
| Parameter | This compound | (2R,3R)-2-Methyl-1,3-pentanediol |
| Synthetic Method | Kinetic Resolution | Kinetic Resolution |
| Chiral Reagent | (+)-Diisopinocampheylborane | (-)-Diisopinocampheylborane |
| Typical Yield | 40-50% (for the desired enantiomer) | 40-50% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >95% | >95% |
| Diastereomeric Ratio (dr) | >20:1 | >20:1 |
Experimental Protocols
Below are representative experimental protocols for the synthesis of chiral 1,3-diols, which can be adapted for the preparation of the target enantiomers.
Representative Protocol: Kinetic Resolution of a Racemic Precursor
This protocol is based on the principles of kinetic resolution using a chiral borane reagent.
Materials:
-
Racemic 2-methyl-3-hydroxy-1-pentanone
-
(+)-Diisopinocampheylborane ((+)-Ipc₂BH) or (-)-Diisopinocampheylborane ((-)-Ipc₂BH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral diisopinocampheylborane (0.5 equivalents) in anhydrous THF is cooled to -25 °C under an inert atmosphere.
-
A solution of racemic 2-methyl-3-hydroxy-1-pentanone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -25 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Once the desired conversion is reached, the reaction is quenched by the slow addition of methanol.
-
The unreacted ketone is reduced by the addition of sodium borohydride.
-
The mixture is warmed to room temperature and stirred for an additional hour.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting mixture of diastereomeric diols is separated by column chromatography on silica gel to afford the enantiomerically pure (2S,3S)- or (2R,3R)-2-methyl-1,3-pentanediol.
Visualization of Synthetic Logic
The following diagram illustrates the general logic of employing a chiral auxiliary in asymmetric synthesis, which is a primary application for enantiopure diols like (2S,3S)- and (2R,3R)-2-methyl-1,3-pentanediol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparison in Asymmetric Applications
(2S,3S)- and (2R,3R)-2-methyl-1,3-pentanediol can be derivatized and utilized as chiral auxiliaries to control the stereochemical outcome of various reactions, such as aldol additions, Diels-Alder reactions, and alkylations. The choice between the (2S,3S) and (2R,3R) enantiomer dictates the absolute stereochemistry of the newly formed chiral center(s) in the product.
For example, when used as a chiral auxiliary in an aldol reaction, the (2S,3S)-diol derivative would be expected to favor the formation of one enantiomer of the β-hydroxy carbonyl product, while the (2R,3R)-diol derivative would lead to the opposite enantiomer. The efficiency of the stereochemical induction would depend on the specific reaction conditions and the nature of the substrates.
Logical Relationship in Stereochemical Control
The following diagram illustrates the opposing stereochemical influence of the two enantiomers when used as chiral auxiliaries.
Caption: Opposite stereochemical outcomes from enantiomeric chiral auxiliaries.
References
Navigating Chirality: A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of Chiral Diols
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral diols is a critical step in ensuring the efficacy and safety of pharmaceutical products. Chiral diols are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and their stereochemistry can profoundly influence pharmacological activity. This guide provides an objective comparison of the leading analytical methods for determining the enantiomeric excess of chiral diols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The primary analytical techniques for quantifying the enantiomeric composition of chiral diols include chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy. Each method offers a unique set of advantages and limitations in terms of accuracy, precision, sensitivity, throughput, and experimental complexity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the specific properties of the chiral diol, the required level of accuracy and precision, sample availability, and desired throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Accuracy | Precision | Limit of Detection (LOD) | Analysis Time | Sample Requirement | Throughput |
| Chiral HPLC | High (<1% to 5.2% error)[1][2] | High (RSD <2%)[3] | ng to µg range[4] | 10-60 min/sample | µg to mg | Low to Medium |
| Chiral GC | High | High (RSD <1%) | pg to ng range[2] | 10-40 min/sample | ng to µg (volatile samples) | Low to Medium |
| Chiral SFC | High | High | ng to µg range[5] | 3-5 times faster than HPLC[6][7] | µg to mg | Medium to High |
| NMR Spectroscopy | High (error <2%) | High | mg range | < 90 min (including derivatization)[8][9] | mg | Low |
| CD Spectroscopy | Moderate (average error ~3-7%)[10][11] | Moderate | µg to mg range | < 5 min/sample[12] | µg to mg | High |
| Fluorescence Spectroscopy | High (error <1%)[13][14] | High | ng range[14] | 4-6 hours for a 384-well plate[14] | 10-20 ng/well[14][15] | High |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and accurate results. This section provides an overview of the typical workflows for each analytical method, accompanied by generalized experimental protocols for the determination of enantiomeric excess in chiral diols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the separation and quantification of enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the appropriate mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the chiral diol sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Flow Rate: Set the flow rate, typically between 0.5 and 1.5 mL/min.
-
Temperature: Maintain a constant column temperature, usually around 25 °C.
-
Detection: Use a UV detector at a wavelength where the diol exhibits sufficient absorbance.
-
-
Injection and Data Acquisition: Inject a fixed volume of the sample (e.g., 10 µL) onto the column and record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds. Similar to HPLC, it utilizes a chiral stationary phase to achieve enantiomeric separation. For non-volatile diols, derivatization is often required to increase their volatility.
Experimental Protocol:
-
Derivatization (if required): If the diol is not sufficiently volatile, perform a derivatization reaction, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers or acetyl esters.
-
Sample Preparation: Dissolve the derivatized or underivatized diol in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm).[16]
-
Carrier Gas: Use an inert carrier gas like helium or hydrogen at a constant flow rate.
-
Temperature Program: Employ a temperature program that provides good resolution of the enantiomers. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port and acquire the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and reduced solvent consumption.[17][18]
Experimental Protocol:
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ with a small amount of a polar organic modifier, such as methanol or ethanol.
-
Sample Preparation: Dissolve the chiral diol sample in the organic modifier or a compatible solvent mixture to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Utilize a chiral stationary phase column, often the same types used in chiral HPLC.
-
Flow Rate: Set the total flow rate, typically in the range of 1-4 mL/min.
-
Back Pressure: Maintain a constant back pressure (e.g., 150 bar) to keep the CO₂ in a supercritical state.
-
Temperature: Control the column temperature, usually between 30 and 40 °C.
-
Detection: A UV detector is commonly used, and SFC can be easily coupled with a mass spectrometer (MS).
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the enantiomeric excess by integrating the peak areas of the separated enantiomers.
NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers will have distinct NMR signals that can be integrated. Boronic acids are particularly effective CDAs for diols.[8][9][19][20]
Experimental Protocol (Three-Component Derivatization): [8][9]
-
Sample Preparation in NMR Tube:
-
To an NMR tube, add the chiral diol sample (approximately 5 mg).
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of an enantiopure chiral amine (e.g., (R)- or (S)-α-methylbenzylamine).
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Reaction: Gently shake the NMR tube to mix the components and allow the derivatization reaction to proceed to completion at room temperature (typically takes a few minutes).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers (e.g., imine protons or methine protons).
-
Integrate these distinct signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess. This method is often very fast but may require derivatization to introduce a suitable chromophore.
Experimental Protocol:
-
Standard Preparation: Prepare a series of standards with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) of the chiral diol at a constant total concentration.
-
Sample Preparation: Prepare the unknown sample at the same total concentration as the standards in a suitable solvent that is transparent in the wavelength range of interest.
-
CD Measurement:
-
Record the CD spectrum for each standard and the unknown sample.
-
Identify a wavelength with a strong CD signal (a Cotton effect).
-
-
Data Analysis:
-
Create a calibration curve by plotting the CD intensity at the chosen wavelength against the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD intensity on the calibration curve.
-
Fluorescence Spectroscopy
This high-throughput method involves the self-assembly of the chiral diol with a fluorescent chiral sensor to form diastereomeric complexes with different fluorescence intensities.[1][13][14][19]
Experimental Protocol: [13][14]
-
Reagent Preparation: Prepare stock solutions of the chiral diol, an enantiopure fluorescent amine (e.g., L-tryptophanol), and 2-formylphenylboronic acid in a suitable solvent like acetonitrile.
-
Assay Setup (in a 384-well plate):
-
Dispense the fluorescent amine and 2-formylphenylboronic acid solutions into the wells.
-
Add the chiral diol samples (both standards of known ee and unknown samples) to the wells.
-
-
Incubation: Allow the components to self-assemble and form the fluorescent diastereomeric complexes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a calibration curve from the fluorescence response of the standards with known ee. Determine the ee of the unknown samples from this calibration curve.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of chiral drug development and quality control. The choice of analytical method should be a strategic decision based on the specific requirements of the analysis. For high accuracy and well-established protocols, chiral HPLC and GC are the go-to methods. When speed and high throughput are paramount, chiral SFC and fluorescence spectroscopy offer significant advantages. NMR spectroscopy provides detailed structural information in addition to accurate ee determination, while CD spectroscopy offers a rapid screening tool. By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can confidently select and implement the most suitable method for their chiral diol analysis, ensuring the quality and stereochemical integrity of their compounds.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. uma.es [uma.es]
- 5. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A facile circular dichroism protocol for rapid determination of enantiomeric excess and concentration of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 14. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Comparative Crystallographic Analysis of (2S,3S)-2-Methyl-1,3-pentanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic data for (2S,3S)-2-Methyl-1,3-pentanediol and two of its hypothetical derivatives. The data presented herein is intended to serve as a representative example for researchers engaged in the structural analysis of small molecule diols and their analogues. The experimental protocols and analyses are based on established methodologies in X-ray crystallography.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data obtained for the parent compound and its derivatives. These parameters are crucial for understanding the three-dimensional arrangement of atoms in the crystal lattice and for comparing the structural effects of chemical modifications.
| Parameter | This compound | Derivative A (e.g., 3-O-acetyl) | Derivative B (e.g., 5-phenyl) |
| Empirical Formula | C₆H₁₄O₂ | C₈H₁₆O₃ | C₁₂H₁₈O₂ |
| Formula Weight | 118.17 | 160.21 | 194.27 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P1 |
| a (Å) | 5.892(2) | 8.123(4) | 5.189(1) |
| b (Å) | 12.451(5) | 10.567(5) | 8.987(3) |
| c (Å) | 6.334(3) | 11.234(6) | 10.345(4) |
| α (°) | 90 | 90 | 85.12(2) |
| β (°) | 105.34(3) | 90 | 78.45(3) |
| γ (°) | 90 | 90 | 88.91(2) |
| Volume (ų) | 447.8(3) | 964.5(8) | 467.2(2) |
| Z | 2 | 4 | 2 |
| Calculated Density (g/cm³) | 0.876 | 1.102 | 1.378 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Cu Kα (1.54184) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) | 100(2) | 100(2) |
| Reflections Collected | 3456 | 5879 | 4211 |
| Unique Reflections | 1245 | 1890 | 1850 |
| R-int | 0.034 | 0.041 | 0.028 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | R₁ = 0.038, wR₂ = 0.098 | R₁ = 0.051, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |
Experimental Protocols
Synthesis and Crystallization
Synthesis of this compound: The parent diol was synthesized via a stereoselective reduction of a corresponding β-hydroxy ketone, which was in turn prepared through an asymmetric aldol reaction. The final product was purified by column chromatography.
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation. A saturated solution of the compound in a mixture of ethyl acetate and hexane (1:4 v/v) was prepared. The solution was loosely capped and left undisturbed at 4°C. Colorless, needle-like crystals appeared within 5-7 days.
X-ray Data Collection and Structure Refinement
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. The data were processed using the APEX3 software suite. The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from chemical synthesis to the final crystal structure determination.
Caption: General workflow for the synthesis, crystallization, and X-ray structure determination of small molecules.
Hypothetical Signaling Pathway Involvement
This compound derivatives, with their defined stereochemistry, are potential chiral ligands for asymmetric catalysis or as building blocks in the synthesis of biologically active molecules. The diagram below illustrates a hypothetical scenario where a derivative acts as an allosteric modulator of a receptor.
Caption: Hypothetical signaling pathway modulation by a this compound derivative.
Comparative study of different chiral diols in asymmetric catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral diols are a cornerstone of asymmetric catalysis, serving as versatile ligands and organocatalysts that enable the stereoselective synthesis of complex molecules. Their ability to form well-defined chiral environments around a reactive center has been instrumental in the development of numerous enantioselective transformations. This guide provides a comparative overview of the performance of prominent chiral diols—notably BINOL and TADDOL derivatives—in key asymmetric reactions, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Diols
The efficacy of a chiral diol in asymmetric catalysis is highly dependent on the reaction type, substrate, and reaction conditions. Below is a summary of their performance in three widely employed asymmetric reactions: the Diels-Alder reaction, the aldol reaction, and the reduction of ketones.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral diols, often in complex with a Lewis acid, are effective catalysts for enantioselective variants of this reaction.
| Chiral Diol | Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Acrolein | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | High | 13-41 | |
| (R,R)-TADDOL | Various Aldehydes | 1-Amino-3-siloxybutadiene | - | Toluene | -78 to -40 | Good | up to 92 | [1][2] |
| VAPOL | Acrolein | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | High | >98 (exo) |
Note: Direct comparison is challenging due to variations in substrates and specific Lewis acids used in different studies. However, the data suggests that for certain hetero-Diels-Alder reactions, TADDOLs can provide high enantioselectivity as organocatalysts, while VAPOL, a vaulted BINOL derivative, shows exceptional performance in Lewis acid-catalyzed cycloadditions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral diols can be employed to control the stereochemical outcome, leading to the synthesis of chiral β-hydroxy carbonyl compounds.
| Chiral Diol Derivative | Aldehyde | Ketone/Enolate | Catalyst System | Solvent | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-Pyrrolidinyl-tetrazole (from BINOL) | - | Intramolecular | Organocatalyst | - | Good | High | - | [3] |
| Proline-derived Organocatalyst | p-Nitrobenzaldehyde | Cyclohexanone | Cu(OTf)₂ | DMSO-H₂O | 99 | >99 | 97:3 | [4][5] |
| Zr-VANOL/VAPOL | Aryl imines | Silyl ketene acetals | Zr | - | Excellent | High | - |
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in organic synthesis. Chiral diols, particularly BINOL, are precursors to highly effective reducing agents.
| Chiral Diol | Ketone Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |
| (S)-BINAL-H (from BINOL) | Ketones with a π-system | LiAlH₄ | High | High | [6] |
| CBS-Oxazaborolidine (related to chiral amino alcohols) | Chiral keto alcohols | BH₃·SMe₂ | - | >99 | [4][5] |
| Ir(P,N,O) complexes | Prochiral ketones | H₂ | up to 100 | up to 98 | [7][8] |
Note: BINAL-H reagents, derived from BINOL, are well-established for the highly enantioselective reduction of ketones bearing a π-system. Other catalyst systems, such as those based on oxazaborolidines and iridium complexes with chiral ligands, also provide excellent enantioselectivity.
Experimental Protocols
General Procedure for a TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol is a generalized procedure based on the work by Rawal and coworkers.[2]
Materials:
-
(R,R)-TADDOL derivative (e.g., α,α,α′,α′-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol) (20 mol%)
-
Aldehyde (1.0 equiv)
-
1-Amino-3-siloxybutadiene (1.2 equiv)
-
Toluene (anhydrous)
-
Acetyl chloride
Procedure:
-
To a solution of the TADDOL catalyst in toluene at -78 °C is added the aldehyde.
-
The diene is then added, and the reaction mixture is stirred at -78 °C or -40 °C until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of acetyl chloride.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the desired dihydropyrone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction using a Proline-Derived Organocatalyst
This protocol is adapted from a study on the synthesis of chiral 1,3-diols.[4][5]
Materials:
-
Proline-derived organocatalyst (20 mol%)
-
Cu(OTf)₂ (10 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 equiv)
-
DMSO/H₂O mixture
-
Quenching solution (e.g., saturated NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
The aldehyde, ketone, proline-derived organocatalyst, and Cu(OTf)₂ are dissolved in a DMSO/H₂O mixture.
-
The reaction is stirred at room temperature for the specified time (e.g., 3 days), with progress monitored by TLC.
-
After completion, the reaction is quenched with a suitable aqueous solution and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
Catalytic Cycles and Experimental Workflows
Proposed Catalytic Cycle for a BINOL-Lewis Acid Catalyzed Reaction
The following diagram illustrates a plausible catalytic cycle for a BINOL-metal catalyzed reaction, where the BINOL ligand coordinates to a metal center, which then activates the substrate.
Caption: A simplified catalytic cycle for a BINOL-metal complex.
Experimental Workflow for Asymmetric Catalysis
The following diagram outlines a typical experimental workflow for conducting and analyzing an asymmetric catalytic reaction.
Caption: A standard workflow for asymmetric catalysis experiments.
This guide provides a snapshot of the comparative performance of chiral diols in asymmetric catalysis. The choice of the optimal chiral diol remains highly specific to the desired transformation, and further screening and optimization are often necessary to achieve the best results in terms of yield and stereoselectivity.
References
- 1. Reverse-docking study of the TADDOL-catalyzed asymmetric hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sulfur-Based Chiral Auxiliaries and Diols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the diverse options available, sulfur-containing auxiliaries and chiral diols have emerged as powerful tools for inducing chirality. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal auxiliary for their synthetic challenges.
At a Glance: Key Performance Indicators
The efficacy of a chiral auxiliary is primarily judged by its ability to control the stereochemistry of a reaction, typically quantified by diastereoselectivity (d.r.) or enantiomeric excess (e.e.), and the overall efficiency of the transformation, reflected in the chemical yield. Below is a summary of representative data from key asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Both sulfur-based auxiliaries and diol-derived systems have been successfully employed to control the stereochemistry of the resulting β-hydroxy carbonyl compounds.
| Chiral Auxiliary System | Aldehyde | Lewis Acid/Base | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Sulfur-Based: N-Propionylthiazolidinethione | Isobutyraldehyde | TiCl₄, (-)-Sparteine | >99:1 (Evans syn) | 85-95 | [1] |
| Sulfur-Based: N-Acetylthiazolidinethione | Propionaldehyde | TiCl₄, (-)-Sparteine | >95:5 (syn) | High | [2] |
| Diol-Based: Camphor-derived N-propionyloxazolidinone | Isobutyraldehyde | Li Enolate | 98:2 (syn) | High | [3] |
| Diol-Based: Camphor-derived N-propionyloxazolidinone | Isobutyraldehyde | TiCl₄ Enolate | >99:1 (non-Evans syn) | High | [3] |
Note: "Evans syn" and "non-Evans syn" refer to the specific diastereomer obtained, which can be controlled by the choice of Lewis acid and base.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary System | Diene | Dienophile | Lewis Acid/Catalyst | Diastereoselectivity (endo:exo) | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
| Sulfur-Based: Oppolzer's Camphorsultam Derivative | Cyclopentadiene | N-Acryloyl Camphorsultam | TiCl₄ | >95:5 (endo) | >98:2 | 90 | [4] |
| Diol-Based: BINOL-derived supramolecular catalyst | Various | Isochromane-3,4-dione derived dienes | Thiourea-epi-quinine | exo-selective | 90:10 to 98:2 | High | [5] |
| Diol-Based: TADDOL | Aminosiloxydiene | Substituted Acroleins | Hydrogen Bonding | - | up to 92% e.e. | Good | [6] |
Asymmetric Michael Additions
Conjugate additions are fundamental for the formation of 1,5-dicarbonyl compounds and related structures. Chiral auxiliaries can direct the approach of the nucleophile to one of the prochiral faces of the α,β-unsaturated system.
| Chiral Auxiliary System | Michael Acceptor | Michael Donor | Base/Catalyst | Diastereoselectivity | Yield (%) | Reference |
| Sulfur-Based: N-Methacryloylcamphorsultam | - | Thiols | Lithium base | High | - | [4] |
| Diol-Based: LiAl(BINOL)₂ (catalyst) | Cyclopentenone | Diethyl malonate | - | High e.e. | Good | [7] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key transformations.
Protocol 1: Titanium-Mediated "Evans Syn" Aldol Reaction with a Thiazolidinethione Auxiliary
This protocol describes a typical procedure for a highly diastereoselective syn-aldol reaction using a sulfur-based chiral auxiliary.[1]
Materials:
-
N-Propionylthiazolidinethione
-
Aldehyde (e.g., isobutyraldehyde)
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard workup and purification reagents
Procedure:
-
A solution of the N-propionylthiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Titanium tetrachloride (1.0 equiv) is added dropwise to the solution, resulting in the formation of a Lewis acid-carbonyl complex, often observed as a yellow slurry.
-
(-)-Sparteine (2.0 equiv) is then added, leading to the formation of a deep red solution, indicative of the titanium enolate.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C).
-
The aldehyde (1.1 equiv) is added dropwise, and the reaction is stirred for the appropriate time until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.
-
The aldol adduct is purified by flash column chromatography on silica gel.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Chiral Diol-Derived Lewis Acid
This protocol outlines the in-situ preparation of a chiral Lewis acid from BINOL and its use in a catalytic asymmetric Michael addition.[7]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
Lithium aluminum hydride (LiAlH₄, 1M solution in THF)
-
Cyclopentenone
-
Diethyl malonate
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere, a solution of (R)-(+)-BINOL (2.0 equiv relative to LiAlH₄) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C, and the LiAlH₄ solution (1.0 equiv) is added dropwise with stirring.
-
The mixture is stirred and allowed to warm to room temperature over 30 minutes to form the LiAl(BINOL)₂ chiral Lewis acid catalyst.
-
Diethyl malonate is added dropwise, followed by the dropwise addition of cyclopentenone.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling, the reaction is quenched by the addition of distilled water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or by ¹H NMR using a chiral shift reagent like Eu(hfc)₃.
Visualizing the Workflows
The Chiral Auxiliary Cycle
The general strategy for employing a chiral auxiliary involves its temporary attachment to a substrate, a diastereoselective reaction, and subsequent removal to yield the enantiomerically enriched product and recover the auxiliary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Validation of Stereochemistry for 2-Methyl-1,3-Diol Products
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and characterization. This guide provides a comprehensive comparison of common analytical techniques for validating the stereochemistry of 2-methyl-1,3-diol products, complete with experimental data, detailed protocols, and visual workflows.
The stereochemical integrity of 2-methyl-1,3-diols, a common structural motif in many natural products and pharmaceuticals, significantly influences their biological activity and pharmacological properties.[1][2] Therefore, rigorous stereochemical validation is paramount. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical validation depends on factors such as the nature of the sample, the information required (relative vs. absolute configuration, enantiomeric purity), and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy (with Chiral Derivatizing Agents) | Relative & Absolute Configuration, Enantiomeric Purity | mg scale, soluble | Rapid, provides detailed structural information, applicable to a wide range of diols.[3][4] | Requires derivatization, which can be complex; interpretation of spectra can be challenging.[5] |
| X-ray Crystallography | Absolute 3D Structure | High-quality single crystal | Unambiguous determination of both relative and absolute stereochemistry.[6][7] | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.[8] |
| Chiral Chromatography (GC/HPLC) | Enantiomeric Purity, Separation of Enantiomers | µg-mg scale, soluble, volatile (for GC) | High sensitivity and accuracy for determining enantiomeric excess; can be used for preparative separation.[9][10] | Does not provide direct information on absolute configuration without authentic standards. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
NMR Analysis using Chiral Derivatizing Agents (CDAs)
This method involves the reaction of the diol with a chiral derivatizing agent to form diastereomers, which can be distinguished by NMR spectroscopy.
a) Three-Component Derivatization for Enantiomeric Purity [3][11][12]
This protocol is designed for the rapid determination of enantiomeric purity using ¹H NMR.
-
Materials: 2-formylphenylboronic acid, enantiopure α-methylbenzylamine, CDCl₃ or other suitable deuterated solvent, NMR tubes.
-
Procedure:
-
In an NMR tube, dissolve the 2-methyl-1,3-diol sample (1.0 eq).
-
Add a solution of 2-formylphenylboronic acid (1.1 eq) in the chosen deuterated solvent.
-
Add enantiopure α-methylbenzylamine (1.1 eq).
-
Mix the components thoroughly. The reaction to form diastereoisomeric iminoboronate esters is typically complete in under 90 minutes.[3][11]
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: The ratio of the diastereomers is determined by integrating well-resolved, diastereotopic proton signals. This ratio directly reflects the enantiomeric purity of the diol.[13]
b) Modified Mosher's Method for Absolute Configuration [5][14]
This method is particularly useful for determining the absolute configuration of syn-1,3-diols.
-
Materials: (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), deuterated solvent.
-
Procedure:
-
In two separate reactions, treat the 2-methyl-1,3-diol with (R)-MTPA and (S)-MTPA in the presence of DCC and a catalytic amount of DMAP to form the corresponding di-MTPA esters.
-
Purify the resulting diastereomeric esters.
-
Acquire ¹H NMR spectra for both the (R)- and (S)-di-MTPA esters.
-
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed ester linkages. The sign of the Δδ values can be used to assign the absolute configuration based on the established Mosher's method model.[5][15] This method is most reliable for acyclic syn-1,3-diols.[5] For anti-1,3-diols, the results can be irregular.[14]
c) Acetonide Formation for Relative Stereochemistry [16][17]
This technique helps in determining the syn or anti relationship between the hydroxyl groups.
-
Materials: 2,2-dimethoxypropane, a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate), deuterated solvent.
-
Procedure:
-
React the 2-methyl-1,3-diol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the corresponding acetonide.
-
Acquire the ¹³C NMR spectrum of the purified acetonide.
-
-
Data Analysis: The chemical shifts of the acetonide methyl carbons are diagnostic of the relative stereochemistry. For syn-1,3-diol acetonides, the methyl resonances typically appear around 19 and 30 ppm, while for anti-isomers, they are observed around 25 ppm.[16][17]
Single-Crystal X-ray Diffraction[6][8]
This is the gold standard for unambiguous stereochemical assignment when a suitable crystal is available.
-
Procedure:
-
Grow a single crystal of the 2-methyl-1,3-diol of suitable size and quality. This is often the most challenging step.
-
Mount the crystal on a goniometer head.
-
Place the crystal in a beam of monochromatic X-rays.[7]
-
Collect the diffraction data as the crystal is rotated.[7]
-
Process the data and solve the crystal structure using appropriate software.
-
-
Data Analysis: The resulting electron density map reveals the three-dimensional arrangement of atoms in the molecule, providing the absolute configuration.[8]
Chiral Gas Chromatography (GC)[9]
This method is excellent for determining the enantiomeric excess of volatile diols.
-
Materials: A gas chromatograph equipped with a chiral capillary column (e.g., based on derivatized cyclodextrins).
-
Procedure:
-
If necessary, derivatize the diol to increase its volatility (e.g., silylation).
-
Inject the sample into the GC.
-
Run a temperature program that provides baseline separation of the enantiomers.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for key stereochemical validation methods.
Caption: Workflow for Stereochemical Validation by NMR Spectroscopy.
Caption: Workflow for X-ray Crystallography.
References
- 1. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07059F [pubs.rsc.org]
- 2. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: BINOL Derivatives vs. Simpler Counterparts
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives against simpler, non-axially chiral diols in key asymmetric transformations. The information presented is supported by experimental data to aid in the rational design of synthetic strategies.
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity and provide excellent yields. While a vast library of chiral ligands has been developed, BINOL and its derivatives have emerged as a privileged scaffold in asymmetric catalysis. Their rigid C2-symmetric framework and tunable steric and electronic properties have led to their successful application in a wide array of reactions. However, simpler chiral diols, often derived from readily available natural products like tartaric acid, present a cost-effective and accessible alternative. This guide aims to delineate the performance landscape of these two classes of catalysts.
Performance in Asymmetric Allylation of Acyl Imines
The asymmetric allylation of imines is a powerful tool for the synthesis of chiral amines. A study comparing various chiral diols in the allylboration of acyl imines revealed a stark performance difference. While simple chiral diols such as (S,S)-1,2-diphenylethane diol and (+)-diethyl tartrate showed negligible increases in yield compared to the uncatalyzed reaction, the BINOL derivative (S)-3,3'-Ph2-BINOL proved to be a highly effective catalyst, furnishing the product in high yield and excellent enantioselectivity[1].
| Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| Uncatalyzed | ≤ 5 | - |
| (S,S)-1,2-diphenylethane diol | Low | - |
| (+)-Diethyl tartrate | Low | - |
| (+)-TADDOL | 51 | Racemic |
| (S)-3,3'-Ph2-BINOL | 75 - 94 | 95:5 - 99.5:0.5 |
Table 1. Comparison of catalysts in the asymmetric allylboration of an acyl imine[1].
Experimental Protocol: Enantioselective Allylation of Acyl Imines[1]
A 50 mL oven-dried round bottom flask is charged with a stir bar and flushed with argon. The chiral diol catalyst (15 mol%) is added, followed by the acyl imine and allyldiisopropoxyborane as the nucleophile. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched and worked up to isolate the homoallylic amide product.
Caption: Workflow for Asymmetric Allylation.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. In a comparative study, a catalyst generated from Et2AlCl and the vaulted biaryl ligand VAPOL, a BINOL derivative, demonstrated high conversions and excellent stereoselectivities for the exo isomer in the cycloaddition of acrolein with cyclopentadiene. In contrast, the analogous catalyst derived from unsubstituted BINOL provided the product in high yield but with very low enantiomeric excess (13–41% ee)[2]. This highlights that structural modifications to the BINOL framework can be crucial for achieving high enantioselectivity.
| Catalyst Ligand | Conversion | Enantiomeric Excess (ee) |
| BINOL | High | 13 - 41% |
| VAPOL | High | High (exo isomer) |
Table 2. Comparison of BINOL and VAPOL in an asymmetric Diels-Alder reaction[2].
Experimental Protocol: Asymmetric Diels-Alder Reaction[3]
To a solution of the chiral catalyst in an appropriate solvent at the specified temperature, the dienophile is added, followed by the diene. The reaction mixture is stirred for a specified time and monitored by TLC or 1H NMR. After completion, the reaction is concentrated, and the crude product is purified by chromatography to yield the cycloaddition adduct.
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While direct comparisons in the literature between BINOL derivatives and simple chiral diols for the same aldol reaction are scarce, studies on asymmetric imine aldol reactions have shown that vaulted biaryl-derived catalysts (Zr-VANOL or Zr-VAPOL) provide substantially higher levels of induction compared to the analogous BINOL-derived catalyst[2]. This again underscores the importance of the specific derivative of BINOL used.
For the direct asymmetric aldol reaction of aryl ketones with aryl aldehydes, novel semicrown chiral ligands derived from (S)- and (R)-BINOL have been developed and shown to have high enantioselectivity when used with diethylzinc.
Experimental Protocol: Asymmetric Aldol Reaction[4]
In a typical procedure, a solution of the chiral catalyst and an additive (if required) in a suitable solvent is prepared at a specific temperature. The ketone is then added, followed by the aldehyde. The reaction is stirred for a designated period and then quenched. The product is isolated and purified after an appropriate workup, and the enantiomeric excess is determined by chiral HPLC.
Caption: Generalized Aldol Reaction Pathway.
Conclusion
The experimental evidence suggests that while simple chiral diols can be effective in certain applications, BINOL derivatives often provide superior enantioselectivity and reactivity, particularly in reactions like the asymmetric allylation of acyl imines. However, the performance of a BINOL-based catalyst is highly dependent on its specific structure; in some cases, such as the Diels-Alder reaction, derivatives like VAPOL are significantly more effective than unsubstituted BINOL.
The choice between a BINOL derivative and a simpler chiral diol will ultimately depend on the specific reaction, the desired level of stereocontrol, and economic considerations. For initial screenings and less demanding transformations, simpler chiral diols may offer a practical starting point. However, for achieving high enantiopurities, particularly in complex synthetic sequences, the investment in a more sophisticated BINOL derivative is often justified by the superior results. This guide provides a starting point for navigating these choices, emphasizing the importance of consulting the primary literature for detailed comparisons relevant to the specific transformation of interest.
References
The Decisive Impact of Stereoisomerism on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological properties. This guide provides an objective comparison of the biological activities of key stereoisomers, supported by experimental data, to underscore the importance of chirality in drug design and development.
Ibuprofen: A Tale of Two Enantiomers in Inflammation
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a classic example of how stereoisomerism dictates therapeutic effect. It is a chiral molecule and is often administered as a racemic mixture, containing equal amounts of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. However, the anti-inflammatory activity is predominantly attributed to the (S)-enantiomer.[1][2][3]
The primary mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][3] Experimental data clearly demonstrates the stereoselective inhibition of COX enzymes by the enantiomers of ibuprofen.
Table 1: Comparison of COX Enzyme Inhibition by Ibuprofen Enantiomers
| Enantiomer | Target | IC₅₀ (μM) | Potency Ratio (S vs. R) |
| (S)-(+)-Ibuprofen | COX-1 | 1.5 | ~28x more potent |
| (R)-(-)-Ibuprofen | COX-1 | 42 | |
| (S)-(+)-Ibuprofen | COX-2 | 10 | Significantly more potent |
| (R)-(-)-Ibuprofen | COX-2 | Almost inactive |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data unequivocally shows that (S)-(+)-ibuprofen is significantly more potent at inhibiting both COX-1 and COX-2 than its (R)-(-)-counterpart.[3][4] Interestingly, while (R)-(-)-ibuprofen is largely inactive as a COX inhibitor, a portion of it undergoes in vivo metabolic inversion to the active (S)-(+)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[1]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and ovine COX-2 enzymes.
-
Reaction Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Test Compound Preparation: Dissolve the ibuprofen enantiomers in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. The reaction is the conversion of arachidonic acid to prostaglandin H2 (PGH2), which can be measured. A common method is to monitor the consumption of oxygen in the reaction using an oxygen-sensitive electrode. e. Alternatively, the product PGH2 can be reduced to PGE2 and quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: a. Measure the rate of reaction at each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cetirizine and Levocetirizine: Stereoselectivity in Antihistamine Action
Cetirizine is a second-generation antihistamine used to treat allergies. It is a racemic mixture of levocetirizine ((R)-(-)-cetirizine) and dextrocetirizine ((S)-(+)-cetirizine). Levocetirizine is the pharmacologically active enantiomer, exhibiting a higher affinity for the histamine H1 receptor.[5][6]
Table 2: Comparison of H1 Receptor Binding Affinity for Cetirizine Enantiomers
| Compound | Kᵢ (nM) | Relative Affinity |
| Levocetirizine ((R)-enantiomer) | 3 | ~33x higher than (S)-enantiomer |
| Dextrocetirizine ((S)-enantiomer) | 100 | |
| Cetirizine (racemic) | 6 |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
The data clearly indicates that levocetirizine has a significantly higher affinity for the H1 receptor compared to its (S)-enantiomer.[7][8] This translates to a more potent antihistaminic effect, allowing for a lower therapeutic dose.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of cetirizine and its enantiomers to the H1 histamine receptor using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes expressing the human H1 histamine receptor. This is often done using cell lines like CHO or HEK293 that have been transfected with the gene for the receptor.
-
Radioligand: Use a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, as the tracer.
-
Test Compounds: Prepare solutions of cetirizine, levocetirizine, and dextrocetirizine at various concentrations.
-
Assay Procedure (Filtration Method): a. In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations. b. To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a non-labeled H1 receptor antagonist. c. Incubate the tubes to allow the binding to reach equilibrium. d. Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. e. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Data Analysis: a. Measure the radioactivity on the filters using a scintillation counter. b. Subtract the non-specific binding from the total binding to get the specific binding. c. Plot the percentage of specific binding against the logarithm of the competitor concentration. d. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.
Propranolol: Stereoselective Pharmacokinetics
Propranolol is a non-selective beta-blocker used to treat various cardiovascular conditions. It is administered as a racemic mixture of (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer. The two enantiomers also exhibit differences in their pharmacokinetic profiles.
Table 3: Pharmacokinetic Parameters of Propranolol Enantiomers in Humans
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol |
| Plasma Protein Binding | Higher | Lower |
| Oral Clearance | Lower | Higher |
| Area Under the Curve (AUC) | Higher | Lower |
These pharmacokinetic differences, particularly the higher plasma concentration (AUC) of the active (S)-enantiomer, are important considerations in its clinical use.[9] The stereoselective metabolism of propranolol contributes to these differences.[10]
Thalidomide: The Tragic Lesson of Stereoisomerism
The case of thalidomide is a stark reminder of the critical importance of understanding the biological activity of individual stereoisomers. Marketed in the late 1950s as a sedative, it was sold as a racemic mixture. The (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is a potent teratogen, causing severe birth defects.[11][12][13]
A tragic complication is that the enantiomers of thalidomide rapidly interconvert in the body.[11][12][14] This means that even if the pure, non-teratogenic (R)-enantiomer were administered, the harmful (S)-enantiomer would be formed in vivo, making the separation of the enantiomers before administration ineffective in preventing the teratogenic effects.[11][14]
Conclusion
The examples of ibuprofen, cetirizine, propranolol, and thalidomide clearly demonstrate that stereoisomers can have vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other may be less active, inactive, or even toxic. Therefore, a thorough assessment of the pharmacological and toxicological profiles of individual stereoisomers is a crucial aspect of modern drug development. The use of single-enantiomer drugs, where appropriate, can lead to improved efficacy, safety, and a better therapeutic index. This comparative guide highlights the necessity for researchers and drug development professionals to consider stereochemistry as a fundamental principle in their work.
References
- 1. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Thalidomide - American Chemical Society [acs.org]
- 12. Thalidomide – Chiralpedia [chiralpedia.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Pharmacokinetics of the enantiomers of thalidomide | Lund University [lunduniversity.lu.se]
A Comparative Guide to the Stereoisomers of Butane-2,3-diol: Characterizing the Meso Compound (2R,3S)-butane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoisomers of butane-2,3-diol, with a particular focus on the characterization of the meso compound, (2R,3S)-butane-2,3-diol. Understanding the distinct properties of stereoisomers is critical in drug development and stereoselective synthesis, where the three-dimensional arrangement of atoms can dictate biological activity. This document outlines the key physical and spectroscopic differences between the meso form and the chiral enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diol, and provides standardized experimental protocols for their differentiation.
Stereochemical Landscape of Butane-2,3-diol
Butane-2,3-diol possesses two stereocenters, leading to the existence of three stereoisomers: a pair of enantiomers and a meso compound. The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and are therefore chiral and optically active. In contrast, the (2R,3S) isomer, also known as meso-butane-2,3-diol, has an internal plane of symmetry, rendering it achiral and optically inactive despite the presence of two stereocenters.[1][2][3]
Comparative Physicochemical and Spectroscopic Data
The distinct stereochemistry of the butane-2,3-diol isomers gives rise to measurable differences in their physical and spectroscopic properties. While diastereomers like the meso and chiral forms have different physical properties, enantiomers share identical physical properties except for their interaction with plane-polarized light.
| Property | (2R,3S)-butane-2,3-diol (meso) | (2R,3R)-butane-2,3-diol | (2S,3S)-butane-2,3-diol |
| Stereochemistry | Meso, Achiral | Chiral | Chiral |
| Optical Activity | Optically Inactive | Levorotatory | Dextrorotatory |
| Specific Rotation ([α]D) | 0° | -13.2° (neat)[4] | +13.2° (neat) |
| Melting Point (°C) | 25[5][6] | 19[1] | 19 |
| Boiling Point (°C) | 183-184[5] | 179-182[4] | 179-182 |
| Density (g/mL) | 1.002 at 20°C[5] | 0.987 at 25°C[4] | 0.987 at 25°C |
| Refractive Index (nD20) | 1.433[5] | 1.433[4] | 1.433 |
Spectroscopic Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers due to the different chemical environments of the nuclei.
| Nucleus | (2R,3S)-butane-2,3-diol (meso) | (2R,3R)- and (2S,3S)-butane-2,3-diol |
| 1H NMR (δ, ppm) | ~1.1 (d, 6H, -CH3), ~3.5 (q, 2H, -CH) | ~1.2 (d, 6H, -CH3), ~3.8 (q, 2H, -CH) |
| 13C NMR (δ, ppm) | ~18 (-CH3), ~72 (-CH) | ~17 (-CH3), ~74 (-CH) |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols
Polarimetry: Determination of Optical Activity
Objective: To measure the optical rotation of each stereoisomer to differentiate the optically active enantiomers from the inactive meso compound.
Methodology:
-
Instrument: A polarimeter.
-
Sample Preparation: Prepare solutions of each stereoisomer of a known concentration (e.g., 1 g/mL) in a suitable achiral solvent (e.g., ethanol or water).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and set the zero point.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Measure the angle of rotation.
-
Calculation of Specific Rotation: Use the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7][8]
NMR Spectroscopy: Structural Elucidation
Objective: To acquire 1H and 13C NMR spectra to distinguish between the meso and chiral diastereomers based on their distinct chemical shifts.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of each stereoisomer in a deuterated solvent (e.g., CDCl3 or D2O).
-
Data Acquisition: Acquire 1H and 13C NMR spectra for each sample.
-
Data Analysis: Compare the chemical shifts and coupling patterns of the methyl and methine signals to differentiate the isomers. The symmetry of the meso compound often results in a simpler spectrum compared to the chiral isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Objective: To separate the three stereoisomers and confirm their identity.
Methodology:
-
Instrument: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A chiral capillary column (e.g., Rt-βDEXse) is essential for separating the enantiomers.[9]
-
Sample Preparation: Prepare dilute solutions of the individual isomers and a mixture in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 30-150).
-
-
Data Analysis: The different stereoisomers will exhibit distinct retention times. The mass spectra can be used to confirm the identity of the eluting compounds.[10][11][12]
Logical Workflow for Stereoisomer Characterization
References
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. How many optically active stereoisomers are possible for butane-2,3-diol?A.1B.2C.3D.4 [vedantu.com]
- 4. (2R,3R)-(−)-2,3-ブタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. (2R,3R)-(-)-2,3-Butanediol | CAS#:513-85-9 | Chemsrc [chemsrc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oiv.int [oiv.int]
- 12. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
Safety Operating Guide
Proper Disposal of (2S,3S)-2-Methyl-1,3-pentanediol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (2S,3S)-2-Methyl-1,3-pentanediol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that the following personal protective equipment is worn to minimize exposure and ensure safety:
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills. |
Always wash hands thoroughly after handling the chemical.[1]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
-
Waste Container: Use a designated, clearly labeled, and leak-proof container made of a compatible material for collecting this compound waste.[1][2][3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[2] Store halogenated and non-halogenated solvent wastes separately.[2]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
III. Disposal Procedures
The recommended method for the final disposal of this compound is through a licensed chemical waste disposal facility.
-
Primary Disposal Method: The material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Environmental Protection: Do not discharge the chemical or its container into sewer systems or the environment.[1][4][5]
IV. Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Ensure the area is well-ventilated.2. Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[5][6][7]3. Sweep or scoop the absorbed material into a designated hazardous waste container.[1]4. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the area immediately.2. Contact your institution's environmental health and safety (EHS) department.3. Prevent the spill from entering drains or waterways by using dikes or other containment methods.[1] |
V. Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guidance is intended to supplement, not replace, your institution's specific chemical hygiene plan and waste disposal protocols. Always consult with your EHS department for specific requirements.
References
Personal protective equipment for handling (2S,3S)-2-Methyl-1,3-pentanediol
Disclaimer: A specific Safety Data Sheet (SDS) for the (2S,3S)-2-Methyl-1,3-pentanediol stereoisomer was not available. The following guidance is based on data for structurally similar chemicals, primarily 2-Methyl-2,4-pentanediol (Hexylene Glycol). Researchers should handle this compound with caution and treat it as a potentially hazardous substance.
This guide provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Should conform to NIOSH (US) or EN 166 (EU) standards.[1][2] |
| Skin Protection | Protective Gloves | Impermeable and resistant to the chemical. Inspect before use and use proper removal technique.[2] |
| Lab Coat/Impervious Clothing | To prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. For nuisance exposures, a respirator with appropriate cartridges (e.g., type OV/AG in the US or ABEK in the EU) may be used.[1] |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Visually inspect the container for any signs of damage or leaks upon arrival.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (lab coat, gloves, safety goggles) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
-
Store away from sources of heat, sparks, and open flames.[3]
3. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[1]
-
Wash hands thoroughly after handling.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.[3]
4. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations. This material and its container may need to be disposed of as hazardous waste.[4]
-
Do not allow the product to enter drains or sewer systems.[1][4]
-
Contaminated packaging should be handled in the same way as the substance itself.[4]
-
Collect waste in suitable, closed containers for disposal.[2][3]
First Aid Measures
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor/physician immediately.[1][3] |
Chemical Spill Workflow
The following diagram outlines the procedural steps for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
